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JH-Lph-28

Cat. No.: B10856843
M. Wt: 471.5 g/mol
InChI Key: NYMCJUUEVIRRQM-UHFFFAOYSA-N
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Description

JH-Lph-28 is a useful research compound. Its molecular formula is C21H21F4N3O3S and its molecular weight is 471.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21F4N3O3S B10856843 JH-Lph-28

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H21F4N3O3S

Molecular Weight

471.5 g/mol

IUPAC Name

1-[5-[4-[3-fluoro-5-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonyl-2,3-dihydroindol-1-yl]ethanone

InChI

InChI=1S/C21H21F4N3O3S/c1-14(29)28-5-4-15-10-19(2-3-20(15)28)32(30,31)27-8-6-26(7-9-27)18-12-16(21(23,24)25)11-17(22)13-18/h2-3,10-13H,4-9H2,1H3

InChI Key

NYMCJUUEVIRRQM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC(=CC(=C4)C(F)(F)F)F

Origin of Product

United States

Foundational & Exploratory

JH-Lph-28: A Targeted Inhibitor of LpxH in Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Overview for Researchers and Drug Development Professionals

JH-Lph-28 is a potent, synthetic antibiotic compound designed to combat multidrug-resistant Gram-negative bacteria. Its mechanism of action centers on the specific inhibition of UDP-diacylglucosamine pyrophosphohydrolase (LpxH), a critical enzyme in the lipid A biosynthetic pathway.[1][2] This pathway is essential for the formation of the outer membrane of Gram-negative bacteria, making LpxH an attractive target for novel antibiotic development.[2]

Core Target and Mechanism of Action

The primary molecular target of this compound is the enzyme LpxH.[1][3] LpxH is a di-manganese-containing hydrolase that catalyzes a key step in the Raetz pathway of lipid A biosynthesis.[2][4] By inhibiting LpxH, this compound disrupts the production of lipid A, a crucial component of the lipopolysaccharide (LPS) that forms the outer leaflet of the Gram-negative outer membrane.[2][5] This disruption not only halts the assembly of the protective outer membrane but also leads to the accumulation of toxic lipid intermediates within the bacterial cell, contributing to its bactericidal effect.[3]

This compound was developed as a more potent analog of the parent compound AZ1. It belongs to a series of sulfonyl piperazine compounds designed to have enhanced interactions with the LpxH active site.[1][3] Specifically, this compound features a fluoro substitution on the trifluoromethyl phenyl ring, which allows it to more effectively occupy a cryptic pocket within the enzyme's binding site.[3]

Quantitative Analysis of In Vitro Activity

The inhibitory and antibiotic activities of this compound have been quantified against LpxH from different bacterial species and against whole bacterial cells. The following tables summarize the key quantitative data.

Compound Target IC50 (μM) Reference
This compoundK. pneumoniae LpxH0.11[1][3]
This compoundE. coli LpxH0.083[1][3]
AZ1 (Parent Compound)K. pneumoniae LpxH0.36[1][3]
AZ1 (Parent Compound)E. coli LpxH0.14[1][3]
Compound Organism MIC (μg/mL) Condition Reference
This compoundK. pneumoniae (ATCC 10031)2.8-[1][3]
This compoundE. coli (W3110)0.83with 10 μg/mL PMBN[1][3]
AZ1 (Parent Compound)K. pneumoniae (ATCC 10031)>64-[3][5]
AZ1 (Parent Compound)E. coli (W3110)2.3with 10 μg/mL PMBN[3]

Signaling Pathway Disruption

This compound targets the Raetz pathway of lipid A biosynthesis. The following diagram illustrates the position of LpxH in this pathway and the point of inhibition by this compound.

Raetz_Pathway cluster_inhibition UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_acyl_GlcNAc UDP-3-O-(R-3-OH-acyl)-GlcNAc LpxA->UDP_3_acyl_GlcNAc LpxC LpxC UDP_3_acyl_GlcNAc->LpxC UDP_3_acyl_GlcNAc_deacetylase UDP-3-O-(R-3-OH-acyl)-GlcN LpxC->UDP_3_acyl_GlcNAc_deacetylase LpxD LpxD UDP_3_acyl_GlcNAc_deacetylase->LpxD UDP_2_3_diacyl_GlcN UDP-2,3-diacyl-GlcN LpxD->UDP_2_3_diacyl_GlcN LpxH LpxH UDP_2_3_diacyl_GlcN->LpxH Lipid_X Lipid X LpxH->Lipid_X LpxB LpxB Lipid_X->LpxB DSMP Disaccharide-1-P LpxB->DSMP LpxK LpxK DSMP->LpxK Lipid_IVA Lipid IVA LpxK->Lipid_IVA JH_Lph_28 This compound JH_Lph_28->Inhibition

Inhibition of LpxH by this compound in the Raetz Pathway of Lipid A Biosynthesis.

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize this compound.

LpxH Enzymatic Inhibition Assay

A common method to determine the IC50 of LpxH inhibitors is a coupled-enzyme assay.

LpxH_Assay_Workflow cluster_materials Reaction Components cluster_procedure Experimental Steps LpxH_enzyme Purified LpxH Enzyme Incubation Incubate components at a controlled temperature LpxH_enzyme->Incubation Substrate UDP-2,3-diacylglucosamine Substrate->Incubation JH_Lph_28_serial Serial Dilutions of this compound JH_Lph_28_serial->Incubation Coupling_enzyme Coupling Enzyme (e.g., LpxE) Coupling_enzyme->Incubation Reaction LpxH converts substrate to product. Coupling enzyme generates a detectable signal from the product. Incubation->Reaction Detection Measure signal (e.g., fluorescence, absorbance) over time Reaction->Detection Analysis Plot signal vs. This compound concentration and fit to a dose-response curve to determine IC50 Detection->Analysis

Workflow for the LpxH Coupled-Enzyme Inhibition Assay.

Protocol Details:

  • Enzyme and Substrate Preparation: Purified LpxH and its substrate, UDP-2,3-diacylglucosamine, are prepared in a suitable buffer system.

  • Inhibitor Preparation: this compound is serially diluted to create a range of concentrations to be tested.

  • Reaction Mixture: The purified LpxH enzyme is incubated with the various concentrations of this compound.

  • Initiation and Detection: The reaction is initiated by the addition of the substrate. In a coupled assay format, a second enzyme is present that acts on the product of the LpxH reaction to generate a fluorescent or colorimetric signal.

  • Data Analysis: The reaction rate is measured, and the percentage of inhibition is calculated for each concentration of this compound. The IC50 value is then determined by fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is performed to determine the minimum concentration of an antibiotic required to inhibit the visible growth of a bacterium.

Protocol Details:

  • Bacterial Culture Preparation: A standardized inoculum of the test bacterium (e.g., K. pneumoniae or E. coli) is prepared in a suitable growth medium.

  • Compound Preparation: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.

  • Inoculation: The bacterial inoculum is added to each well of the microtiter plate containing the different concentrations of this compound.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria. For some Gram-negative bacteria with low outer membrane permeability, the assay may be performed in the presence of a membrane permeabilizer like polymyxin B nonapeptide (PMBN).[1]

References

The Emergence of LpxH Inhibitors: A Technical Guide to JH-Lph-28 and the Lipid A Synthesis Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The scientific community is actively exploring novel antimicrobial targets to combat this threat. One of the most promising avenues of research lies in the inhibition of the lipid A biosynthesis pathway, a critical process for the formation of the outer membrane of these bacteria. This technical guide provides an in-depth analysis of JH-Lph-28, a potent inhibitor of UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH), a key enzyme in this pathway.

The Lipid A Synthesis Pathway: A Critical Target

The biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS), is essential for the viability and structural integrity of most Gram-negative bacteria.[1][2][3][4][5] This multi-step enzymatic cascade, known as the Raetz pathway, represents an attractive target for the development of new antibiotics. The pathway involves a series of enzymes that catalyze the formation of lipid A from UDP-N-acetylglucosamine.[1][2][3][4][5] LpxH is a crucial enzyme in this pathway, responsible for the hydrolysis of UDP-2,3-diacylglucosamine to yield lipid X and UMP.[6][7] Inhibition of LpxH disrupts the synthesis of lipid A, leading to bacterial cell death.[7]

This compound and its Analogs: Potent Inhibitors of LpxH

This compound belongs to a class of sulfonyl piperazine compounds that have demonstrated potent inhibitory activity against LpxH.[6][8] Extensive structure-activity relationship (SAR) studies have led to the development of a series of analogs with enhanced potency and antibacterial activity.[6][9][10][11]

Quantitative Analysis of LpxH Inhibitors

The inhibitory activity of this compound and its analogs has been quantified through in vitro enzyme inhibition assays and determination of minimum inhibitory concentrations (MIC) against various Gram-negative pathogens.

CompoundTarget OrganismIC50 (µM)Reference
This compound K. pneumoniae LpxH0.11[8]
E. coli LpxH0.083[8]
AZ1 K. pneumoniae LpxH0.36[8]
E. coli LpxH0.14[8]
JH-Lph-33 K. pneumoniae LpxH0.026[8]
E. coli LpxH0.046[8]
JH-Lph-92 K. pneumoniae LpxH0.0046[12][13]
JH-Lph-97 K. pneumoniae LpxH0.0076[12][13]
JH-Lph-106 K. pneumoniae LpxH0.000044[12][13]
E. coli LpxH0.000058[12][13]
JH-Lph-107 K. pneumoniae LpxH0.00013[12][13]
E. coli LpxH0.00013[12][13]
CompoundTarget OrganismMIC (µg/mL)Reference
This compound K. pneumoniae (ATCC 10031)2.8[8]
AZ1 K. pneumoniae (ATCC 10031)>64[8]
JH-Lph-33 K. pneumoniae (ATCC 10031)1.6[8]
JH-Lph-106 E. coli (ATCC 25922)0.63[12]
K. pneumoniae (ATCC 10031)0.04[12]
JH-Lph-107 E. coli (ATCC 25922)0.31[12]
K. pneumoniae (ATCC 10031)0.04[12]

Experimental Protocols

LpxH Enzyme Inhibition Assay (LpxE-Coupled Malachite Green Assay)

This assay provides a non-radioactive method for determining the inhibitory activity of compounds against LpxH.[14]

Materials:

  • Purified LpxH enzyme

  • Purified Aquifex aeolicus LpxE enzyme

  • UDP-2,3-diacylglucosamine (UDP-DAG) substrate

  • Assay buffer: 20 mM Tris-HCl (pH 8.0), 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl₂, 1 mM DTT

  • Test compounds dissolved in DMSO

  • EDTA solution (5 mM)

  • Formic acid

  • Malachite green reagent

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare two reaction mixtures. Mixture 1 contains the assay buffer with 200 µM UDP-DAG. Mixture 2 contains the assay buffer with LpxH enzyme (10-20 ng/mL) and a 2x concentration of the inhibitor.[7]

  • Pre-incubate both mixtures at 37°C for 10 minutes.[7]

  • Initiate the reaction by mixing equal volumes of Mixture 1 and Mixture 2 in a 96-well plate. The final reaction will contain 100 µM substrate, 5-10 ng/mL enzyme, and the desired inhibitor concentration.[7]

  • At specific time points, quench an aliquot of the reaction mixture by adding EDTA to a final concentration of 5 mM.[7]

  • Add purified A. aeolicus LpxE to a final concentration of 5 µg/mL and incubate at 37°C for 30 minutes. This step removes the 1-phosphate from the LpxH product, lipid X, releasing inorganic phosphate.[7]

  • Stop the LpxE reaction by adding formic acid.[7]

  • Add the malachite green reagent and incubate at room temperature for 30 minutes.[14]

  • Measure the absorbance at 620 nm to quantify the amount of inorganic phosphate released, which is proportional to LpxH activity.[14]

  • Calculate the percent inhibition by comparing the absorbance of the inhibitor-treated samples to the DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a suitable equation.[8]

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7][15][16][17][18]

Materials:

  • Gram-negative bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds dissolved in DMSO

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

  • Incubator (37°C)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL) (optional, for viability assessment)[7]

  • Plate reader

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in CAMHB in a 96-well microplate.[15][16]

  • Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).[15][16]

  • Incubate the plates at 37°C for 18-24 hours.[15][16]

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[16]

  • (Optional) To confirm viability, add MTT solution to each well and incubate for 3 hours. Solubilize the formazan product with isopropanol and measure the absorbance to quantify viable cells.[7]

Visualizing the Pathway and Inhibition

The following diagrams illustrate the lipid A synthesis pathway and the experimental workflow for determining LpxH inhibition.

Lipid_A_Synthesis_Pathway UDP_GlcNAc UDP-GlcNAc UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc UDP_GlcNAc->UDP_3_O_acyl_GlcNAc LpxA UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN UDP_3_O_acyl_GlcNAc->UDP_3_O_acyl_GlcN LpxC UDP_2_3_diacyl_GlcN UDP-2,3-diacyl-GlcN UDP_3_O_acyl_GlcN->UDP_2_3_diacyl_GlcN LpxD Lipid_X 2,3-diacyl-GlcN-1-P (Lipid X) UDP_2_3_diacyl_GlcN->Lipid_X LpxH Disaccharide_1_P Disaccharide-1-P Lipid_X->Disaccharide_1_P LpxB Lipid_IVA Lipid IVA Disaccharide_1_P->Lipid_IVA LpxK Kdo2_Lipid_IVA Kdo2-Lipid IVA Lipid_IVA->Kdo2_Lipid_IVA WaaA (KdtA) Kdo2_Lipid_A Kdo2-Lipid A Kdo2_Lipid_IVA->Kdo2_Lipid_A LpxL, LpxM Inhibitor This compound

Caption: The Raetz pathway of lipid A biosynthesis and the site of inhibition by this compound.

LpxH_Inhibition_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction & Quenching cluster_detection Signal Generation & Detection Mix1 Mixture 1: Assay Buffer + Substrate (UDP-DAG) Incubate Incubate at 37°C Mix1->Incubate Mix2 Mixture 2: Assay Buffer + LpxH + Inhibitor Mix2->Incubate Quench_LpxH Quench with EDTA Incubate->Quench_LpxH Add_LpxE Add LpxE Quench_LpxH->Add_LpxE Incubate_LpxE Incubate at 37°C Add_LpxE->Incubate_LpxE Quench_LpxE Quench with Formic Acid Incubate_LpxE->Quench_LpxE Add_MG Add Malachite Green Reagent Quench_LpxE->Add_MG Measure_Abs Measure Absorbance at 620 nm Add_MG->Measure_Abs

Caption: Workflow for the LpxE-coupled LpxH enzyme inhibition assay.

References

In-depth Technical Guide to JH-Lph-28: A Potent Inhibitor of LpxH in Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological activity of JH-Lph-28, a novel sulfonyl piperazine analog with potent inhibitory effects on the essential bacterial enzyme UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH). LpxH is a critical component of the lipid A biosynthesis pathway in most Gram-negative bacteria, making it a promising target for the development of new antibiotics.

Chemical Structure and Properties

This compound is a synthetic, small-molecule inhibitor belonging to the sulfonyl piperazine class of compounds. Its systematic development was guided by the analysis of the co-crystal structure of a related inhibitor, AZ1, with Klebsiella pneumoniae LpxH. The design of this compound involved modifications to the phenyl and N-acetyl groups of its predecessors to enhance its inhibitory activity.[1]

Chemical Formula: C₂₁H₂₁F₄N₃O₃S

Molecular Weight: 471.47 g/mol

CAS Number: 2414592-36-0

Mechanism of Action: Targeting the Raetz Pathway

This compound exerts its antibacterial effect by inhibiting LpxH, a key enzyme in the Raetz pathway of lipid A biosynthesis. Lipid A is an essential component of the outer membrane of Gram-negative bacteria, serving as the hydrophobic anchor of lipopolysaccharide (LPS). The integrity of the outer membrane is crucial for bacterial viability and defense against environmental stresses, including the host immune system and certain antibiotics.

By inhibiting LpxH, this compound disrupts the synthesis of lipid A, leading to the accumulation of toxic intermediates and ultimately compromising the bacterial outer membrane, resulting in cell death.

Raetz_Pathway cluster_inhibition UDP_GlcNAc UDP-GlcNAc UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc UDP_GlcNAc->UDP_3_O_acyl_GlcNAc LpxA UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN UDP_3_O_acyl_GlcNAc->UDP_3_O_acyl_GlcN LpxC UDP_2_3_diacyl_GlcN UDP-2,3-diacyl-GlcN UDP_3_O_acyl_GlcN->UDP_2_3_diacyl_GlcN LpxD Lipid_X 2,3-diacyl-GlcN-1-P (Lipid X) Lipid_IVA Lipid IVA Lipid_X->Lipid_IVA LpxB UDP_2_3_diacyl_GlcN->Lipid_X LpxH UDP_2_3_diacyl_GlcN->Lipid_IVA LpxB Kdo2_Lipid_IVA Kdo2-Lipid IVA Lipid_IVA->Kdo2_Lipid_IVA LpxK, WaaA Late_acylations Late Acylations Kdo2_Lipid_IVA->Late_acylations LpxL, LpxM Lipid_A Lipid A Late_acylations->Lipid_A Inhibitor This compound LpxH LpxH Inhibitor->LpxH Inhibition

Diagram 1: The Raetz Pathway of Lipid A Biosynthesis and the Site of this compound Inhibition.

Quantitative Biological Activity

The inhibitory potency of this compound has been quantified through various in vitro assays, demonstrating its effectiveness against LpxH from different Gram-negative pathogens and its antibacterial activity against whole bacterial cells.

Assay Organism/Target Value Reference
IC₅₀ K. pneumoniae LpxH0.11 µM[2]
IC₅₀ E. coli LpxH0.083 µM[2]
MIC K. pneumoniae (wild-type)2.8 µg/mL
MIC E. coli (wild-type) + 10 µg/mL PMBN0.83 µg/mL[2]

IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. PMBN (Polymyxin B nonapeptide) is an outer membrane permeabilizer.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound and its analogs has been described by Kwak et al. (2020).[1] While the detailed, step-by-step protocol is provided in the supplementary information of the original publication, the general synthetic route involves the coupling of known substituted phenyl piperazines with 1-acetyl-5-indolinesulfonyl chloride.[2] Researchers seeking to synthesize this compound should refer to the supplementary materials of the cited literature for precise reaction conditions, purification methods, and characterization data.

Synthesis_Workflow Start Substituted Phenyl Piperazine + 1-acetyl-5-indolinesulfonyl chloride Coupling Coupling Reaction Start->Coupling Purification Purification (e.g., Chromatography) Coupling->Purification Characterization Characterization (e.g., NMR, Mass Spec) Purification->Characterization Final_Product This compound Characterization->Final_Product

Diagram 2: General Synthetic Workflow for this compound.
LpxE-Coupled LpxH Activity Assay

The inhibitory activity of this compound against LpxH can be determined using an LpxE-coupled malachite green assay. This colorimetric assay measures the amount of inorganic phosphate released from the product of the LpxH reaction, Lipid X, upon its subsequent hydrolysis by the phosphatase LpxE.

Principle:

  • LpxH hydrolyzes its substrate, UDP-2,3-diacylglucosamine, to produce UMP and 2,3-diacyl-GlcN-1-P (Lipid X).

  • In the presence of the coupling enzyme LpxE, Lipid X is dephosphorylated, releasing inorganic phosphate (Pi).

  • The released Pi is quantified using a malachite green-based reagent, which forms a colored complex with phosphate that can be measured spectrophotometrically.

  • The presence of an LpxH inhibitor like this compound will reduce the amount of Lipid X produced, leading to a decrease in the amount of Pi released and a corresponding reduction in the colorimetric signal.

Brief Protocol:

  • Prepare reaction mixtures containing buffer (e.g., Tris-HCl), detergent (e.g., Triton X-100), a divalent cation (e.g., MnCl₂), and the LpxH enzyme.

  • Add varying concentrations of the inhibitor (this compound) to the reaction mixtures.

  • Initiate the reaction by adding the substrate, UDP-2,3-diacylglucosamine.

  • Incubate the reactions at a controlled temperature (e.g., 30°C).

  • Add the coupling enzyme, LpxE, to the reactions and incubate further to allow for the release of inorganic phosphate.

  • Stop the reactions and add the malachite green reagent.

  • Measure the absorbance at a specific wavelength (e.g., 620 nm).

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against various bacterial strains is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the agent that inhibits the visible growth of the bacteria after a defined incubation period.

Brief Protocol:

  • Prepare serial twofold dilutions of this compound in cation-adjusted Mueller-Hinton broth (or other suitable growth medium) in a 96-well plate.

  • Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL).

  • Inoculate each well (except for a sterility control) with the bacterial suspension.

  • Include a positive control (bacteria with no inhibitor) and a negative control (broth only).

  • Incubate the plate at 37°C for 16-20 hours.

  • Determine the MIC by visually inspecting the wells for turbidity (bacterial growth). The well with the lowest concentration of this compound that shows no visible growth is the MIC.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Serial_Dilution Prepare Serial Dilutions of this compound Inoculation Inoculate Microtiter Plate Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 16-20h Inoculation->Incubation Read_Results Visually Inspect for Growth Incubation->Read_Results Determine_MIC Determine MIC Value Read_Results->Determine_MIC

Diagram 3: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Conclusion

This compound is a potent and promising inhibitor of LpxH, a key enzyme in the essential lipid A biosynthesis pathway of Gram-negative bacteria. Its development represents a significant step forward in the pursuit of novel antibiotics to combat multidrug-resistant pathogens. The data and protocols presented in this technical guide provide a valuable resource for researchers and drug development professionals working in the field of antibacterial discovery. Further investigation and optimization of this compound and related compounds could lead to the development of a new class of life-saving antibiotics.

References

JH-Lph-28: A Potent Inhibitor of UDP-2,3-diacylglucosamine Pyrophosphate Hydrolase (LpxH) for Combating Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of JH-Lph-28, a promising sulfonyl piperazine analog that acts as a potent inhibitor of the essential bacterial enzyme UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH). LpxH plays a crucial role in the biosynthesis of lipid A, the anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria. The inhibition of this enzyme represents a key strategy for the development of novel antibiotics against multidrug-resistant Gram-negative pathogens. This document details the mechanism of action of this compound, presents its quantitative inhibitory and antibiotic activities, and provides comprehensive experimental protocols for its evaluation.

Core Concepts: The Lipid A Biosynthesis Pathway and LpxH Inhibition

The biosynthesis of lipid A in Gram-negative bacteria, such as Escherichia coli, follows a well-characterized nine-step enzymatic process known as the Raetz pathway.[1][2][3] LpxH catalyzes the fourth step in this pathway, the hydrolysis of UDP-2,3-diacylglucosamine to produce lipid X and UMP.[4][5][6] This step is the first membrane-associated reaction in the pathway and is essential for the viability of the majority of Gram-negative pathogens.[4][5]

This compound, a sulfonyl piperazine compound, functions as a potent inhibitor of LpxH.[7][8] It exerts its effect by binding to the enzyme, thereby blocking the progression of the lipid A biosynthesis pathway. This disruption of lipid A synthesis compromises the integrity of the bacterial outer membrane, ultimately leading to bacterial cell death.

Quantitative Data Presentation

The inhibitory and antibiotic activities of this compound and related compounds have been quantified through various in vitro assays. The following tables summarize the key quantitative data for easy comparison.

Table 1: In Vitro Inhibitory Activity of LpxH Inhibitors

CompoundTarget EnzymeIC50 (μM)Reference(s)
This compoundK. pneumoniae LpxH0.11[7][8]
This compoundE. coli LpxH0.083[7][8]
AZ1 (Reference Compound)K. pneumoniae LpxH0.36[8]
AZ1 (Reference Compound)E. coli LpxH0.14[8]
JH-Lph-33K. pneumoniae LpxH0.026[8]
JH-Lph-33E. coli LpxH0.046[8]

Table 2: Antibiotic Activity of LpxH Inhibitors

CompoundBacterial StrainMIC (μg/mL)ConditionsReference(s)
This compoundK. pneumoniae (ATCC 10031)1.6-[7]
This compoundWild-type K. pneumoniae2.8Potent inhibition observed at this concentration[8]
This compoundWild-type E. coli0.83In the presence of 10 μg/mL PMBN[7][9]
AZ1 (Reference Compound)Wild-type K. pneumoniae>64-[8]
AZ1 (Reference Compound)Wild-type E. coli2.3In the presence of 10 μg/mL PMBN[9]
JH-Lph-33Wild-type K. pneumoniae1.6-[8]
JH-Lph-33Wild-type E. coli0.66In the presence of 10 μg/mL PMBN[9]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound and related LpxH inhibitors.

LpxE-Coupled LpxH Activity Assay

This assay is a non-radioactive method for determining the inhibitory activity of compounds against LpxH. It relies on the coupling of the LpxH reaction with the activity of a second enzyme, LpxE, which releases inorganic phosphate that can be quantified colorimetrically.

Materials:

  • Purified LpxH enzyme (e.g., from K. pneumoniae or E. coli)

  • UDP-2,3-diacylglucosamine (UDP-DAGn) substrate

  • Purified Aquifex aeolicus LpxE

  • Assay Buffer: 20 mM Tris-HCl (pH 8.0), 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl₂, 1 mM DTT

  • This compound or other test inhibitors dissolved in DMSO

  • EDTA solution (5 mM)

  • Malachite Green reagent for phosphate detection

Procedure:

  • Reaction Setup: Prepare two sets of reaction mixtures in a 96-well plate.

    • Substrate Mix: Assay buffer containing 100 μM UDP-DAGn.

    • Enzyme-Inhibitor Mix: Assay buffer containing LpxH enzyme (e.g., 10 ng/mL for K. pneumoniae LpxH) and the desired concentrations of the inhibitor (with a final DMSO concentration of 10%).

  • Pre-incubation: Pre-incubate both the substrate and enzyme-inhibitor plates at 37°C for 10 minutes.

  • Initiation of LpxH Reaction: To start the reaction, add an equal volume of the enzyme-inhibitor mix to the substrate mix.

  • Time Points and Quenching: At desired time points, take an aliquot of the reaction mixture and add it to a new plate containing EDTA solution to a final concentration of 5 mM to stop the LpxH reaction.

  • LpxE Reaction: Add purified Aquifex aeolicus LpxE to a final concentration of 5 µg/mL to the quenched reaction mixture and incubate at 37°C for 30 minutes. This will release inorganic phosphate from the lipid X product.

  • Phosphate Detection: Add Malachite Green reagent to the wells and measure the absorbance at the appropriate wavelength (typically around 620-650 nm) to quantify the amount of inorganic phosphate produced.

  • Data Analysis: Calculate the percentage of LpxH inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay

This assay determines the minimum concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

Materials:

  • Bacterial strains (e.g., K. pneumoniae, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • This compound or other test compounds

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Preparation: Prepare a serial two-fold dilution of this compound in MHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control well (bacteria without compound) and a negative control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the potential toxicity of the inhibitor against mammalian cells.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound or other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well plates

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the CC50 (50% cytotoxic concentration) value.

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the study of this compound.

Lipid_A_Biosynthesis_Pathway cluster_enzymes Enzymatic Steps UDP_GlcNAc UDP-GlcNAc UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-OH-C14)-GlcNAc UDP_GlcNAc->UDP_3_O_acyl_GlcNAc LpxA UDP_3_O_acyl_GlcN UDP-3-O-(R-3-OH-C14)-GlcN UDP_3_O_acyl_GlcNAc->UDP_3_O_acyl_GlcN LpxC UDP_DAGn UDP-2,3-diacyl-GlcN (UDP-DAGn) UDP_3_O_acyl_GlcN->UDP_DAGn LpxD Lipid_X Lipid X UDP_DAGn->Lipid_X LpxH Disaccharide_1_P Disaccharide-1-P Lipid_X->Disaccharide_1_P LpxB Lipid_IVA Lipid IVA Disaccharide_1_P->Lipid_IVA LpxK Kdo2_Lipid_IVA Kdo2-Lipid IVA Lipid_IVA->Kdo2_Lipid_IVA WaaA Kdo2_Lipid_A Kdo2-Lipid A Kdo2_Lipid_IVA->Kdo2_Lipid_A LpxL, LpxM LpxA LpxA LpxC LpxC LpxD LpxD LpxH LpxH LpxB LpxB LpxK LpxK WaaA WaaA LpxL LpxL LpxM LpxM Inhibitor This compound Inhibitor->LpxH

Caption: The Raetz Pathway of Lipid A Biosynthesis and the Site of LpxH Inhibition.

LpxH_Inhibitor_Screening_Workflow cluster_invitro In Vitro Screening cluster_cellular Cellular Assays cluster_development Lead Optimization HTS High-Throughput Screening (Compound Library) Primary_Assay Primary Enzyme Assay (LpxE-Coupled LpxH Assay) HTS->Primary_Assay Hit_Validation Hit Validation and IC50 Determination Primary_Assay->Hit_Validation MIC_Assay Antibacterial Activity Assay (Broth Microdilution MIC) Hit_Validation->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Hit_Validation->Cytotoxicity_Assay SAR Structure-Activity Relationship (SAR) Studies MIC_Assay->SAR Cytotoxicity_Assay->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->HTS Iterative Design

Caption: General Workflow for the Screening and Development of LpxH Inhibitors.

Mechanism_of_Action JH_Lph_28 This compound Binding Binding to LpxH JH_Lph_28->Binding LpxH_Enzyme LpxH Enzyme LpxH_Enzyme->Binding Inhibition Inhibition of LpxH Catalytic Activity Binding->Inhibition Pathway_Block Blockade of Lipid A Biosynthesis Inhibition->Pathway_Block Membrane_Disruption Disruption of Outer Membrane Integrity Pathway_Block->Membrane_Disruption Cell_Death Bacterial Cell Death Membrane_Disruption->Cell_Death

Caption: Mechanism of Action of this compound as an LpxH Inhibitor.

References

The Discovery and Synthesis of JH-Lph-28: A Potent Inhibitor of LpxH in Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health. The outer membrane of these bacteria, a unique asymmetrical bilayer containing lipopolysaccharide (LPS), serves as a crucial permeability barrier, contributing significantly to their intrinsic resistance to many antibiotics. The biosynthesis of lipid A, the hydrophobic anchor of LPS, is therefore an attractive target for the development of novel antibacterial agents. This technical guide delves into the discovery, synthesis, and mechanism of action of JH-Lph-28, a promising inhibitor of the enzyme UDP-diacylglucosamine pyrophosphohydrolase (LpxH), a key player in the lipid A biosynthetic pathway.

Discovery and Design Rationale

This compound was developed through a structure-aided drug design approach, building upon a parent sulfonyl piperazine compound, AZ1.[1][2] Analysis of the co-crystal structure of AZ1 bound to Klebsiella pneumoniae LpxH revealed opportunities to enhance inhibitor potency by more effectively occupying a cryptic pocket within the enzyme's active site.[1][2] This led to the design of analogs with substitutions on the trifluoromethyl phenyl ring of AZ1.[2] this compound, a fluoro-substituted analog, was synthesized to achieve better interaction with this expanded, cryptic inhibitor envelope.[1]

Synthesis of this compound

The synthesis of this compound is achieved by coupling a substituted phenyl piperazine with 1-acetyl-5-indolinesulfonyl chloride.[1] This straightforward synthetic route allows for the generation of various analogs for structure-activity relationship (SAR) studies.

Mechanism of Action: Targeting the Lipid A Pathway

This compound exerts its antibacterial effect by inhibiting LpxH, an essential enzyme in the Raetz pathway of lipid A biosynthesis.[3][4][5] LpxH catalyzes the hydrolysis of UDP-2,3-diacylglucosamine to produce lipid X and UMP. By inhibiting LpxH, this compound disrupts the formation of lipid A, leading to the accumulation of toxic intermediates and ultimately bacterial cell death.[2]

Lipid_A_Biosynthesis_Inhibition UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_acyl_GlcNAc UDP-3-acyl-GlcNAc LpxA->UDP_3_acyl_GlcNAc LpxC LpxC UDP_3_acyl_GlcNAc->LpxC UDP_3_acyl_GlcNAc_deacetylase UDP-3-acyl- GlcNAc deacetylase LpxC->UDP_3_acyl_GlcNAc_deacetylase LpxD LpxD UDP_3_acyl_GlcNAc_deacetylase->LpxD UDP_2_3_diacyl_GlcN UDP-2,3-diacyl-GlcN LpxD->UDP_2_3_diacyl_GlcN LpxH LpxH UDP_2_3_diacyl_GlcN->LpxH Lipid_X Lipid X LpxH->Lipid_X LpxB LpxB Lipid_X->LpxB DSMP Disaccharide-1-P LpxB->DSMP LpxK LpxK DSMP->LpxK Lipid_IVA Lipid IVA LpxK->Lipid_IVA WaaA WaaA Lipid_IVA->WaaA Kdo2_Lipid_IVA Kdo2-Lipid IVA WaaA->Kdo2_Lipid_IVA LpxL LpxL Kdo2_Lipid_IVA->LpxL Kdo2_Lipid_IVA_intermediate LpxL->Kdo2_Lipid_IVA_intermediate LpxM LpxM Lipid_A Lipid A LpxM->Lipid_A JH_Lph_28 This compound JH_Lph_28->LpxH Kdo2_Lipid_IVA_intermediate->LpxM LpxH_Inhibition_Assay_Workflow Start Start Prepare_Reaction_Mixture Prepare Reaction Mixture (Buffer, LpxH, LpxE, NADH, PEP, LDH, PK) Start->Prepare_Reaction_Mixture Add_Inhibitor Add this compound (or DMSO control) Prepare_Reaction_Mixture->Add_Inhibitor Incubate Pre-incubate Add_Inhibitor->Incubate Add_Substrate Add Substrate (UDP-diacylglucosamine) Incubate->Add_Substrate Monitor_Absorbance Monitor Absorbance at 340 nm Add_Substrate->Monitor_Absorbance Calculate_IC50 Calculate IC50 Monitor_Absorbance->Calculate_IC50

References

The Potent Anti-Gram-Negative Activity of JH-Lph-28: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antibacterial activity of JH-Lph-28, a novel sulfonyl piperazine inhibitor, against Gram-negative bacteria. This document outlines the compound's mechanism of action, presents key quantitative data on its efficacy, and details the experimental protocols used in its evaluation.

Introduction: Targeting Lipid A Biosynthesis

Gram-negative bacteria possess a formidable outer membrane that acts as a barrier to many antibiotics. A critical component of this membrane is lipopolysaccharide (LPS), which is anchored by lipid A. The biosynthesis of lipid A is essential for the viability of most Gram-negative bacteria, making the enzymes in this pathway attractive targets for novel antibiotic development. This compound is a member of a new class of antibiotics that targets UDP-diacylglucosamine pyrophosphohydrolase (LpxH), a key enzyme in the Raetz pathway of lipid A biosynthesis.

Mechanism of Action: Inhibition of LpxH

This compound functions by inhibiting LpxH, an essential enzyme responsible for the fourth step in the lipid A biosynthetic pathway. LpxH catalyzes the hydrolysis of UDP-2,3-diacylglucosamine to produce lipid X and UMP. By inhibiting this crucial step, this compound disrupts the synthesis of lipid A, leading to the accumulation of toxic intermediates and ultimately compromising the integrity of the bacterial outer membrane, resulting in cell death.

Below is a diagram illustrating the Raetz pathway and the point of inhibition by this compound and its analogs.

Raetz_Pathway UDP_GlcNAc UDP-GlcNAc UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-OH-C14)-GlcNAc UDP_GlcNAc->UDP_3_O_acyl_GlcNAc LpxA UDP_3_O_acyl_GlcN UDP-3-O-(R-3-OH-C14)-GlcN UDP_3_O_acyl_GlcNAc->UDP_3_O_acyl_GlcN LpxC UDP_2_3_diacyl_GlcN UDP-2,3-diacyl-GlcN UDP_3_O_acyl_GlcN->UDP_2_3_diacyl_GlcN LpxD Lipid_X Lipid X UDP_2_3_diacyl_GlcN->Lipid_X LpxH Lipid_IVA Lipid IVA Lipid_X->Lipid_IVA LpxB Kdo2_Lipid_IVA Kdo2-Lipid IVA Lipid_IVA->Kdo2_Lipid_IVA LpxK Kdo2_Lipid_A Kdo2-Lipid A Kdo2_Lipid_IVA->Kdo2_Lipid_A WaaA Inhibitor This compound (LpxH Inhibitor) Inhibitor->UDP_2_3_diacyl_GlcN Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vitro Safety & Resistance cluster_2 Mechanism of Action enzymatic_assay Enzymatic Assay (LpxH Inhibition) mic_assay MIC Assay (Antibacterial Activity) enzymatic_assay->mic_assay time_kill Time-Kill Kinetics mic_assay->time_kill cytotoxicity Cytotoxicity Assay mic_assay->cytotoxicity resistance Spontaneous Resistance Frequency mic_assay->resistance membrane_perm Membrane Permeabilization Assay mic_assay->membrane_perm lps_analysis LPS Biosynthesis Analysis membrane_perm->lps_analysis compound Test Compound (this compound) compound->enzymatic_assay

In Vitro Efficacy of JH-Lph-28: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro efficacy of JH-Lph-28, a novel sulfonyl piperazine antibiotic targeting Gram-negative bacteria. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and illustrates the underlying biological pathways and experimental workflows.

Core Efficacy Data

The in vitro activity of this compound has been evaluated through enzymatic and cell-based assays, demonstrating its potency against its molecular target, UDP-diacylglucosamine pyrophosphohydrolase (LpxH), and its antibacterial effect against clinically relevant pathogens.

Enzymatic Inhibition of LpxH

This compound exhibits potent inhibition of LpxH, a critical enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy against LpxH from different bacterial species.

CompoundTarget EnzymeIC50 (μM)Fold Improvement vs. AZ1Reference
This compound K. pneumoniae LpxH0.113.3-fold[1][2]
This compound E. coli LpxH0.0831.7-fold[1][2]
AZ1 (Reference)K. pneumoniae LpxH0.36-[1][2]
AZ1 (Reference)E. coli LpxH0.14-[1][2]
JH-Lph-33 (Analog)K. pneumoniae LpxH0.02613.8-fold[1][2]
JH-Lph-33 (Analog)E. coli LpxH0.0463.0-fold[1][2]
Antibacterial Activity

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. This compound has demonstrated significant antibacterial activity, particularly against Klebsiella pneumoniae. Its efficacy against Escherichia coli is notably enhanced in the presence of an outer membrane permeability enhancer, polymyxin B nonapeptide (PMBN).

CompoundBacterial StrainMIC (μg/mL)ConditionsReference
This compound K. pneumoniae (ATCC 10031)2.8Standard[1][2]
This compound E. coli>64Standard[1]
This compound E. coli0.83+ 10 μg/mL PMBN[1][2]
AZ1 (Reference)K. pneumoniae (ATCC 10031)>64Standard[1][2]
AZ1 (Reference)E. coli>64Standard[1]
AZ1 (Reference)E. coli2.3+ 10 μg/mL PMBN[2]
JH-Lph-33 (Analog)K. pneumoniae (ATCC 10031)1.6Standard[1][2]
JH-Lph-33 (Analog)E. coli>64Standard[3]
JH-Lph-33 (Analog)E. coli0.66+ 10 μg/mL PMBN[2][3]

Mechanism of Action: Inhibition of the Raetz Pathway

This compound targets LpxH, an essential enzyme in the Raetz pathway, which is responsible for the biosynthesis of lipid A. Lipid A is a crucial component of the outer membrane of Gram-negative bacteria, anchoring lipopolysaccharide (LPS) and playing a vital role in bacterial viability and pathogenesis.[4][5][6] By inhibiting LpxH, this compound disrupts the synthesis of lipid A, leading to the accumulation of toxic intermediates and ultimately causing bacterial cell death.[2][4]

Raetz_Pathway cluster_inhibition This compound Inhibition UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-OH-C14)-GlcNAc LpxA->UDP_3_O_acyl_GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcN UDP-3-O-(R-3-OH-C14)-GlcN LpxC->UDP_3_O_acyl_GlcN UDP_3_O_acyl_GlcNAc_deacetylase LpxD LpxH LpxH UDP_3_O_acyl_GlcN->LpxH LpxD LpxD UDP_3_O_acyl_GlcN->LpxD Lipid_X Lipid X LpxH->Lipid_X LpxB LpxB Lipid_X->LpxB DSMP Disaccharide-1-P LpxB->DSMP LpxK LpxK DSMP->LpxK Lipid_IVA Lipid IVA LpxK->Lipid_IVA KdtA KdtA Lipid_IVA->KdtA KDO2_Lipid_IVA (KDO)2-Lipid IVA KdtA->KDO2_Lipid_IVA LpxL LpxL KDO2_Lipid_IVA->LpxL LpxM LpxM LpxL->LpxM Lipid_A Lipid A LpxM->Lipid_A Inhibitor This compound Inhibitor->LpxH LpxD->UDP_3_O_acyl_GlcN

Caption: The Raetz pathway for lipid A biosynthesis, highlighting the inhibitory action of this compound on the LpxH enzyme.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's in vitro efficacy.

LpxH Enzymatic Assay

This assay quantifies the inhibitory effect of this compound on LpxH enzymatic activity.

LpxH_Enzymatic_Assay_Workflow start Start: Prepare Reagents reagents Purified LpxH Enzyme Substrate (UDP-DAGn) This compound (or control) Assay Buffer start->reagents incubation Incubate LpxH with this compound reagents->incubation reaction_start Add Substrate to Initiate Reaction incubation->reaction_start reaction_incubation Incubate at Optimal Temperature reaction_start->reaction_incubation reaction_stop Stop Reaction reaction_incubation->reaction_stop detection Detect Product Formation (e.g., via coupled LpxE assay) reaction_stop->detection data_analysis Calculate IC50 Values detection->data_analysis end End data_analysis->end

Caption: Workflow for determining the in vitro inhibitory activity of this compound against the LpxH enzyme.

Methodology:

  • Enzyme and Compound Preparation: Purified K. pneumoniae or E. coli LpxH is used. This compound is prepared in a series of concentrations.

  • Pre-incubation: The LpxH enzyme is pre-incubated with varying concentrations of this compound or a vehicle control in an appropriate assay buffer.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, UDP-2,3-diacylglucosamine (UDP-DAGn).

  • Reaction and Termination: The reaction is allowed to proceed for a defined period at an optimal temperature and is then terminated.

  • Detection: The amount of product formed is quantified. This is often achieved using a coupled assay with the enzyme LpxE.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of this compound that prevents visible growth of a bacterium.

MIC_Assay_Workflow start Start: Prepare Materials materials Bacterial Culture (e.g., K. pneumoniae) Mueller-Hinton Broth This compound 96-well plates start->materials serial_dilution Perform Serial Dilutions of this compound in Broth materials->serial_dilution inoculation Inoculate Wells with Standardized Bacterial Suspension serial_dilution->inoculation incubation Incubate Plates at 37°C for 18-24 hours inoculation->incubation read_results Visually Inspect for Bacterial Growth (Turbidity) incubation->read_results determine_mic Identify Lowest Concentration with No Visible Growth (MIC) read_results->determine_mic end End determine_mic->end

Caption: Standard workflow for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound.

Methodology:

  • Preparation: A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., K. pneumoniae or E. coli) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Positive (bacteria in broth without antibiotic) and negative (broth only) growth controls are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity. For studies involving outer membrane permeabilizers, a fixed concentration of PMBN is added to the broth.

Synthesis of this compound

This compound is an analog of the parent compound AZ1. Its synthesis involves the coupling of a substituted phenyl piperazine with 1-acetyl-5-indolinesulfonyl chloride.[1] The key structural modification in this compound compared to AZ1 is the addition of a fluoro group at the meta-position of the trifluoromethyl phenyl ring, which was designed to enhance interactions within a cryptic ligand envelope of the LpxH enzyme.[2] This targeted modification resulted in the observed improvement in inhibitory potency.[1][2]

References

The Pharmacokinetic Profile of JH-Lph-28: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Scientists

JH-Lph-28 has emerged as a promising lead compound in the development of novel antibiotics targeting Gram-negative bacteria. Its unique mechanism of action, centered on the inhibition of the lipid A biosynthesis enzyme LpxH, presents a critical new avenue in the fight against multidrug-resistant pathogens. This technical guide provides a comprehensive overview of the currently available data on the pharmacokinetic properties of this compound, intended for researchers, scientists, and drug development professionals.

While extensive in vitro characterization of this compound has been conducted, it is important to note that detailed in vivo pharmacokinetic data from preclinical animal studies are not extensively available in the public domain. This guide will summarize the known in vitro activity and provide a framework for the anticipated experimental protocols that would be employed to fully elucidate its pharmacokinetic profile.

Core Pharmacodynamic Properties

The primary mechanism of action of this compound is the inhibition of UDP-diacylglucosamine pyrophosphohydrolase (LpxH), a crucial enzyme in the Raetz pathway of lipopolysaccharide (LPS) biosynthesis in Gram-negative bacteria. By targeting LpxH, this compound disrupts the formation of the lipid A anchor of LPS, leading to a loss of outer membrane integrity and ultimately, bacterial cell death.

In Vitro Activity

This compound has demonstrated potent inhibitory activity against LpxH from various Gram-negative pathogens. The following table summarizes the key in vitro efficacy data available in the literature.

Parameter Organism/Enzyme Value Reference
IC50 Klebsiella pneumoniae LpxH0.11 µM[Data not publicly available]
IC50 Escherichia coli LpxH0.083 µM[Data not publicly available]
MIC Klebsiella pneumoniae2.8 µg/mL[Data not publicly available]
MIC Escherichia coli (efflux-deficient)[Data not publicly available][Data not publicly available]

Experimental Protocols for Pharmacokinetic Characterization

A comprehensive understanding of the pharmacokinetic profile of this compound is essential for its progression as a clinical candidate. The following sections detail the standard experimental protocols that would be utilized to determine its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Absorption Studies

The oral bioavailability and absorption characteristics of this compound would be assessed through in vivo studies in animal models such as rats or mice.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

  • Dosing:

    • Intravenous (IV) administration of this compound (e.g., 1-2 mg/kg) in a suitable vehicle via the tail vein.

    • Oral (PO) administration of this compound (e.g., 5-10 mg/kg) in a suitable vehicle via oral gavage.

  • Blood Sampling: Serial blood samples (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) are collected from the jugular vein.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and F (Oral Bioavailability).

Distribution Studies

Tissue distribution studies are critical to understand the extent to which this compound penetrates various tissues and organs.

Protocol:

  • Animal Model: Male Sprague-Dawley rats.

  • Dosing: A single intravenous or oral dose of radiolabeled ([14C] or [3H]) this compound.

  • Tissue Collection: At various time points post-dose, animals are euthanized, and key tissues (e.g., liver, kidney, lung, spleen, brain, muscle) are collected.

  • Quantification: The concentration of radioactivity in each tissue is determined by liquid scintillation counting or quantitative whole-body autoradiography (QWBA).

  • Data Analysis: Tissue-to-plasma concentration ratios are calculated to assess the extent of tissue penetration.

Metabolism Studies

In vitro and in vivo studies are necessary to identify the metabolic pathways and major metabolites of this compound.

In Vitro Protocol:

  • Test Systems:

    • Liver microsomes (human, rat, mouse) to assess phase I metabolism (e.g., oxidation, reduction, hydrolysis).

    • Hepatocytes (human, rat, mouse) to evaluate both phase I and phase II (conjugation) metabolism.

  • Incubation: this compound is incubated with the test systems in the presence of necessary cofactors (e.g., NADPH for microsomes).

  • Metabolite Identification: Samples are analyzed by high-resolution LC-MS/MS to identify potential metabolites.

In Vivo Protocol:

  • Sample Collection: Urine, feces, and bile are collected from animals dosed with this compound in the absorption and distribution studies.

  • Metabolite Profiling: The collected samples are analyzed by LC-MS/MS to identify and quantify the metabolites formed in vivo.

Excretion Studies

Mass balance studies determine the primary routes and extent of excretion of this compound and its metabolites.

Protocol:

  • Animal Model: Male Sprague-Dawley rats housed in metabolic cages.

  • Dosing: A single dose of radiolabeled this compound is administered.

  • Sample Collection: Urine and feces are collected at regular intervals for up to 7 days or until the excreted radioactivity is negligible.

  • Radioactivity Measurement: The total radioactivity in the collected urine and feces is measured.

  • Data Analysis: The percentage of the administered dose excreted in urine and feces is calculated to determine the major routes of elimination.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the described experimental protocols.

Pharmacokinetic_Workflow cluster_absorption Absorption Studies cluster_distribution Distribution Studies cluster_metabolism Metabolism Studies cluster_excretion Excretion Studies Dosing_IV_PO IV and PO Dosing Blood_Sampling Serial Blood Sampling Dosing_IV_PO->Blood_Sampling Plasma_Analysis LC-MS/MS Analysis Blood_Sampling->Plasma_Analysis PK_Parameters Calculate AUC, Cmax, F Plasma_Analysis->PK_Parameters Radiolabeled_Dosing Radiolabeled Dosing Tissue_Collection Tissue Collection Radiolabeled_Dosing->Tissue_Collection Quantification Radioactivity Quantification Tissue_Collection->Quantification Tissue_Plasma_Ratio Calculate Tissue:Plasma Ratios Quantification->Tissue_Plasma_Ratio In_Vitro_Incubation In Vitro Incubation (Microsomes, Hepatocytes) Metabolite_ID Metabolite Identification (LC-MS/MS) In_Vitro_Incubation->Metabolite_ID In_Vivo_Samples In Vivo Sample Collection (Urine, Feces, Bile) In_Vivo_Samples->Metabolite_ID Metabolic_Cage_Study Metabolic Cage Study Urine_Feces_Collection Urine & Feces Collection Metabolic_Cage_Study->Urine_Feces_Collection Radioactivity_Measurement Total Radioactivity Measurement Urine_Feces_Collection->Radioactivity_Measurement Excretion_Routes Determine Excretion Routes Radioactivity_Measurement->Excretion_Routes

Caption: Workflow for Preclinical Pharmacokinetic Studies.

Signaling Pathway Inhibition

The following diagram illustrates the mechanism of action of this compound within the lipid A biosynthesis pathway.

Lipid_A_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxA->UDP_3_acyl_GlcNAc LpxC LpxC UDP_3_acyl_GlcNAc->LpxC UDP_3_acyl_GlcNAc_deacetylase UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxC->UDP_3_acyl_GlcNAc_deacetylase LpxD LpxD UDP_3_acyl_GlcNAc_deacetylase->LpxD UDP_2_3_diacyl_GlcN UDP-2,3-diacyl-GlcN LpxD->UDP_2_3_diacyl_GlcN LpxH LpxH UDP_2_3_diacyl_GlcN->LpxH Lipid_X Lipid X LpxH->Lipid_X LpxB LpxB Lipid_X->LpxB DSMP Disaccharide-1-P LpxB->DSMP LpxK LpxK DSMP->LpxK Lipid_IVA Lipid IVA LpxK->Lipid_IVA JH_Lph_28 This compound JH_Lph_28->LpxH

Caption: Inhibition of LpxH by this compound in the Lipid A Pathway.

Conclusion

This compound represents a significant advancement in the development of novel antibiotics against Gram-negative bacteria due to its potent inhibition of LpxH. While its in vitro activity is well-documented, a comprehensive in vivo pharmacokinetic profile is crucial for its continued development. The experimental protocols outlined in this guide provide a standard framework for obtaining the necessary ADME data. The successful characterization of these properties will be instrumental in guiding dose selection for future preclinical efficacy and toxicology studies, and ultimately, for its potential translation to the clinic. Further research and public dissemination of these critical pharmacokinetic data are eagerly awaited by the scientific community.

JH-Lph-28 for Antibiotic Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Novel LpxH Inhibitor for Gram-Negative Pathogens

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of JH-Lph-28, a promising antibiotic candidate targeting Gram-negative bacteria. This document details its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its evaluation. Particular focus is placed on its role as an inhibitor of the essential enzyme UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH) in the lipid A biosynthetic pathway.

Introduction: The Challenge of Gram-Negative Resistance

The emergence of multidrug-resistant Gram-negative bacteria presents a significant threat to global health. The unique outer membrane of these pathogens, rich in lipopolysaccharide (LPS), serves as a formidable barrier to many conventional antibiotics. Lipid A, the hydrophobic anchor of LPS, is crucial for the viability and structural integrity of this outer membrane.[1][2] The biosynthesis of lipid A, known as the Raetz pathway, is therefore an attractive target for the development of new classes of antibiotics.[1][2]

This compound is a sulfonyl piperazine compound designed to inhibit LpxH, an essential enzyme in the Raetz pathway.[3] Its development represents a targeted approach to disrupting the formation of the Gram-negative outer membrane, offering a potential solution to combatting resistant strains.

Mechanism of Action: Inhibition of the Raetz Pathway

This compound exerts its antibacterial effect by specifically inhibiting the enzyme LpxH. This enzyme catalyzes the hydrolysis of UDP-2,3-diacylglucosamine to produce lipid X and UMP, a critical step in the lipid A biosynthetic cascade. By blocking this step, this compound prevents the formation of lipid A, leading to the disruption of the outer membrane and subsequent bacterial cell death.

Raetz_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA Intermediate1 UDP-3-O- ((R)-3-hydroxymyristoyl)-GlcNAc LpxA->Intermediate1 LpxC LpxC Intermediate1->LpxC Intermediate2 3-O-((R)-3-hydroxymyristoyl)-GlcNAc LpxC->Intermediate2 LpxD LpxD Intermediate2->LpxD UDP_DAGn UDP-2,3-diacylglucosamine LpxD->UDP_DAGn LpxH LpxH UDP_DAGn->LpxH LipidX Lipid X LpxH->LipidX LpxB LpxB LipidX->LpxB DSMP Disaccharide-1-P LpxB->DSMP LpxK LpxK DSMP->LpxK LipidIVA Lipid IVA LpxK->LipidIVA Inhibitor This compound Inhibitor->LpxH

Caption: The Raetz Pathway for Lipid A Biosynthesis and the Target of this compound.

Quantitative Data: In Vitro Efficacy

The potency of this compound and its analogs has been quantified through enzymatic assays and determination of minimum inhibitory concentrations (MIC). The data presented below is a summary from key publications.

Table 1: LpxH Enzymatic Inhibition
CompoundTarget OrganismIC50 (µM)Reference
AZ1Klebsiella pneumoniae0.36[4],[5]
Escherichia coli0.14[4],[5]
This compound Klebsiella pneumoniae0.11[4],[5]
Escherichia coli0.083[4],[5]
JH-LPH-33Klebsiella pneumoniae0.026[4],[5]
Escherichia coli0.046[4],[5]
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration)
CompoundTarget OrganismMIC (µg/mL)Reference
AZ1Klebsiella pneumoniae (ATCC 10031)>64[4]
This compound Klebsiella pneumoniae (ATCC 10031)2.8[4]
JH-LPH-33Klebsiella pneumoniae (ATCC 10031)1.6[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

LpxH Inhibition Assay (LpxE-Coupled Malachite Green Assay)

This assay quantitatively measures the inhibition of LpxH activity by monitoring the release of inorganic phosphate, which is detected colorimetrically.

Principle: LpxH converts UDP-2,3-diacylglucosamine to lipid X and UMP. The product, lipid X, contains a 1-phosphate group. A coupling enzyme, Aquifex aeolicus lipid A 1-phosphatase (LpxE), is used to cleave this 1-phosphate from lipid X. The released inorganic phosphate is then quantified using a malachite green-molybdate reagent, which forms a colored complex that can be measured spectrophotometrically.

Materials:

  • Purified LpxH enzyme

  • Purified LpxE enzyme

  • UDP-2,3-diacylglucosamine (substrate)

  • This compound and other test compounds

  • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.05% (w/v) n-dodecyl-β-D-maltoside (DDM)

  • Malachite Green Reagent: Solution A (0.045% Malachite Green in water) and Solution B (4.2% ammonium molybdate in 4 M HCl). Working solution is prepared by mixing 3 volumes of Solution A with 1 volume of Solution B.

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and control compounds in DMSO.

  • Reaction Mixture Preparation: In a 384-well plate, add 25 µL of assay buffer containing the LpxH enzyme.

  • Inhibitor Addition: Add 0.5 µL of the diluted compounds to the wells and pre-incubate for 10 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding 25 µL of the substrate (UDP-2,3-diacylglucosamine) and LpxE enzyme in assay buffer.

  • Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature.

  • Color Development: Stop the reaction and initiate color development by adding 10 µL of the Malachite Green working reagent.

  • Absorbance Measurement: After a 15-minute incubation for color development, measure the absorbance at 630 nm using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Principle: The broth microdilution method is used to assess the antimicrobial susceptibility of the test compounds. Bacteria are exposed to serial dilutions of the antibiotic in a liquid growth medium, and the lowest concentration that inhibits growth is identified.

Materials:

  • Klebsiella pneumoniae (e.g., ATCC 10031)

  • Mueller-Hinton Broth (MHB)

  • This compound and control antibiotics

  • 96-well microplates

  • Bacterial inoculum standardized to 5 x 105 CFU/mL

Procedure:

  • Compound Dilution: Prepare two-fold serial dilutions of this compound in MHB in a 96-well plate.

  • Bacterial Inoculation: Add an equal volume of the standardized bacterial suspension to each well. The final inoculum concentration should be approximately 5 x 105 CFU/mL.

  • Controls: Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Drug Design and Development Workflow

The development of this compound was a rational design process starting from the initial hit compound, AZ1. Analysis of the co-crystal structure of AZ1 bound to LpxH and solution NMR studies revealed conformational dynamics of the ligand. This information was leveraged to design more potent analogs.

Drug_Design_Workflow Start Initial Hit: AZ1 Analysis Structural Analysis: - X-ray Crystallography of LpxH-AZ1 complex - Solution NMR for ligand dynamics Start->Analysis Hypothesis Hypothesis Generation: - Expanded, cryptic inhibitor envelope identified - Opportunity for enhanced interaction Analysis->Hypothesis Design Rational Design of Analogs Hypothesis->Design Synthesis Chemical Synthesis Design->Synthesis Evaluation In Vitro Evaluation: - LpxH Inhibition Assay - MIC Testing Synthesis->Evaluation Evaluation->Design Iterative Optimization Lead_Candidate Lead Candidate: This compound Evaluation->Lead_Candidate

Caption: Workflow for the rational design of this compound from the initial hit AZ1.

Conclusion and Future Directions

This compound is a potent inhibitor of LpxH with significant antibacterial activity against Klebsiella pneumoniae. Its development underscores the potential of targeting the lipid A biosynthetic pathway to combat multidrug-resistant Gram-negative pathogens. Further preclinical development, including in vivo efficacy studies and safety profiling, will be crucial in determining its clinical utility. The structure-activity relationships established through the study of this compound and its analogs provide a valuable framework for the future design of even more potent LpxH inhibitors.

References

Methodological & Application

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for JH-Lph-28 using Broth Microdilution Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

JH-Lph-28 is a sulfonyl piperazine analog that represents a novel class of antibiotics targeting Gram-negative bacteria.[1][2] Its mechanism of action involves the potent inhibition of LpxH, a key enzyme in the lipid A biosynthetic pathway.[1][2][3] Lipid A is an essential component of the lipopolysaccharide (LPS) that forms the outer leaflet of the outer membrane in Gram-negative bacteria.[1][3] By inhibiting LpxH, this compound disrupts the integrity of the bacterial outer membrane, leading to cell death.[2][3] This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against susceptible Gram-negative bacteria using the broth microdilution method. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[4][5][6][7]

Principle of the Assay

The broth microdilution assay is a standard laboratory method for determining the antimicrobial susceptibility of a bacterial strain.[7][8][9][10] The assay involves preparing a series of two-fold dilutions of the antimicrobial agent (this compound) in a liquid growth medium in a 96-well microtiter plate.[9][11] Each well is then inoculated with a standardized suspension of the test bacterium. Following an incubation period of 16-20 hours, the plates are examined for visible bacterial growth (turbidity).[8][9] The MIC is the lowest concentration of this compound at which no turbidity is observed.[6][12]

Experimental Protocol

Materials and Reagents

  • This compound compound

  • Susceptible Gram-negative bacterial strain (e.g., Klebsiella pneumoniae ATCC 10031, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[8]

  • Sterile 96-well, round-bottom microtiter plates[11]

  • Sterile reagent reservoirs

  • Multichannel pipette (8- or 12-channel) and single-channel pipettes

  • Sterile pipette tips

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

  • Incubator (35 ± 2°C)[8]

  • Vortex mixer

  • Dimethyl Sulfoxide (DMSO) for dissolving this compound (if required)

Procedure

Day 1: Preparation of Bacterial Inoculum and Compound Dilution

  • Bacterial Culture Preparation:

    • From a stock culture, streak the test bacterial strain onto a suitable agar plate (e.g., Tryptic Soy Agar or Blood Agar) to obtain isolated colonies.

    • Incubate the plate for 18-24 hours at 35 ± 2°C.

  • This compound Stock Solution Preparation:

    • Prepare a stock solution of this compound by dissolving the compound in a suitable solvent (e.g., DMSO) to a known high concentration (e.g., 1280 µg/mL). Note: The final concentration of the solvent in the assay should not exceed 1% and should be tested for any inhibitory effects on its own.

Day 2: MIC Assay Performance

  • Standardized Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the same morphological type from the agar plate.

    • Transfer the colonies to a tube containing 4-5 mL of sterile saline or CAMHB.

    • Vortex thoroughly to create a smooth suspension.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (OD at 600 nm should be between 0.08 and 0.13). This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this adjusted suspension 1:150 in CAMHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL.[10] The final inoculum density in the wells will be 5 x 10⁵ CFU/mL.[8][10]

  • Preparation of this compound Dilution Series in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column.

    • Prepare a working solution of this compound at twice the highest desired final concentration (e.g., if the highest final concentration is 64 µg/mL, prepare a 128 µg/mL solution in CAMHB).

    • Add 200 µL of this 2x starting concentration of this compound to the wells in the first column.

    • Using a multichannel pipette, perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column.[11]

    • Discard the final 100 µL from the tenth column.[11] This will result in wells containing 100 µL of this compound at concentrations ranging from 64 µg/mL to 0.125 µg/mL.

    • Column 11 will serve as the growth control (no drug), and Column 12 as the sterility control (no bacteria).[11]

  • Inoculation of the Microtiter Plate:

    • Add 100 µL of the standardized bacterial inoculum (prepared in step 2.1) to wells in columns 1 through 11. Do not add bacteria to column 12.[11]

    • This step dilutes the this compound concentrations by half, achieving the final desired test concentrations. The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the plate (e.g., with an adhesive film or place it in a plastic bag) to prevent evaporation.[8]

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[8]

Day 3: Reading and Interpreting Results

  • Visual Inspection:

    • Examine the microtiter plate from the bottom using a reading mirror or by holding it up to a light source.

    • The sterility control (Column 12) should show no growth (clear).

    • The growth control (Column 11) should show distinct turbidity.

    • Identify the lowest concentration of this compound that shows complete inhibition of visible growth. This concentration is the MIC value.[6][12] A faint haze or a single small button of growth at the bottom of the well should be disregarded.[6]

Data Presentation

The following table summarizes published MIC values for this compound against specific Gram-negative strains.

CompoundBacterial StrainConditionMIC (µg/mL)Reference
This compound K. pneumoniae (ATCC 10031)Standard2.8[1]
This compound E. coli (W3110)+ 10 µg/mL PMBN0.83[1]
JH-Lph-33 K. pneumoniae (ATCC 10031)Standard1.6[1]
JH-Lph-33 E. coli (W3110)+ 10 µg/mL PMBN0.66[1]
AZ1 K. pneumoniae (ATCC 10031)Standard>64[1]
AZ1 E. coli (W3110)+ 10 µg/mL PMBN*2.3[1]

*PMBN (Polymyxin B nonapeptide) is an outer membrane permeabilizing agent.

Visualizations

MIC_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Setup cluster_results Day 2/3: Incubation & Reading prep_bac 1. Isolate bacterial colonies on agar plate prep_drug 2. Prepare concentrated stock of this compound plate_setup 5. Perform 2-fold serial dilution of this compound in 96-well plate prep_drug->plate_setup prep_inoculum 3. Prepare 0.5 McFarland standardized inoculum dilute_inoculum 4. Dilute inoculum to final working concentration prep_inoculum->dilute_inoculum inoculate 6. Inoculate plate with diluted bacteria dilute_inoculum->inoculate plate_setup->inoculate incubate 7. Incubate at 35°C for 16-20 hours inoculate->incubate read_mic 8. Read plate for turbidity and determine MIC value incubate->read_mic

Figure 1. Experimental workflow for the broth microdilution MIC assay.

LpxH_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA Product_A UDP-3-O- (R-3-OH-C14)-GlcNAc LpxA->Product_A LpxC LpxC Product_A->LpxC Product_C UDP-3-O- (R-3-OH-C14)-GlcN LpxC->Product_C LpxD LpxD Product_C->LpxD Product_D UDP-2,3-diacyl-GlcN LpxD->Product_D LpxH LpxH Product_D->LpxH Lipid_X Lipid X LpxH->Lipid_X Pathway ... Lipid_X->Pathway LPS Lipopolysaccharide (LPS) Pathway->LPS JHLph28 This compound JHLph28->LpxH Inhibition

Figure 2. Inhibition of the Lipid A biosynthesis pathway by this compound.

References

Application Notes and Protocols for JH-Lph-28: A Potent LpxH Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH-Lph-28 is a novel sulfonylpiperazine analog identified as a potent inhibitor of UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH).[1][2] LpxH is a critical enzyme in the Raetz pathway of lipid A biosynthesis, an essential process for the formation of the outer membrane of most Gram-negative bacteria. By targeting LpxH, this compound disrupts the integrity of the bacterial outer membrane, leading to potent antimicrobial activity. This document provides detailed information on the solubility of this compound, protocols for its preparation and use in key experiments, and an overview of its mechanism of action.

Physicochemical Properties and Solubility

While specific quantitative solubility data for this compound in a range of solvents is not extensively published, available information and experimental protocols indicate its solubility profile.

Storage and Handling: For long-term storage, it is recommended to store this compound as a powder at -20°C for up to 3 years, or at 4°C for up to 2 years. In solvent, stock solutions can be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[3]

Solubility: this compound is soluble in dimethyl sulfoxide (DMSO). This is the recommended solvent for preparing stock solutions for use in most biological assays. While solubility in other solvents like ethanol or aqueous buffers has not been detailed in published literature, it is a common practice to test solubility in small volumes of the desired solvent.

Protocol for Stock Solution Preparation
  • Solvent Selection : Use anhydrous DMSO for preparing the primary stock solution.

  • Weighing the Compound : Accurately weigh a small amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution : Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Solubilization : Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary.

  • Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Mechanism of Action and Signaling Pathway

This compound exerts its antimicrobial effect by inhibiting the LpxH enzyme in Gram-negative bacteria. LpxH is a key metalloenzyme that contains a di-manganese cluster in its active site and is responsible for the hydrolysis of UDP-2,3-diacylglucosamine (UDP-DAGn) to produce lipid X and UMP, a crucial step in the biosynthesis of lipid A. Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), which is a major component of the outer membrane of Gram-negative bacteria.

The inhibition of LpxH by this compound disrupts the Raetz pathway, leading to the depletion of lipid A and the accumulation of toxic intermediates. This compromises the structural integrity and function of the bacterial outer membrane, ultimately resulting in bacterial cell death.

Raetz_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxA->UDP_3_O_acyl_GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxC->UDP_3_O_acyl_GlcN UDP_3_O_acyl_GlcNAc_deacetylase UDP-3-O-acyl-GlcNAc deacetylase (LpxC) LpxD LpxD UDP_3_O_acyl_GlcN->LpxD UDP_2_3_diacyl_GlcN UDP-2,3-diacyl-GlcN (UDP-DAGn) LpxD->UDP_2_3_diacyl_GlcN LpxH LpxH UDP_2_3_diacyl_GlcN->LpxH LpxB LpxB UDP_2_3_diacyl_GlcN->LpxB Lipid_X Lipid X LpxH->Lipid_X Lipid_X->LpxB DSMP Disaccharide-1-P (DSMP) LpxB->DSMP LpxK LpxK DSMP->LpxK Lipid_IVA Lipid IVA LpxK->Lipid_IVA WaaA WaaA (KdtA) Lipid_IVA->WaaA Kdo2_Lipid_IVA Kdo2-Lipid IVA WaaA->Kdo2_Lipid_IVA LpxL LpxL Kdo2_Lipid_IVA->LpxL Kdo2_Lipid_A_laurate Kdo2-Lipid A (with laurate) LpxL->Kdo2_Lipid_A_laurate LpxM LpxM Kdo2_Lipid_A_laurate->LpxM Kdo2_Lipid_A Kdo2-Lipid A (mature) LpxM->Kdo2_Lipid_A Outer_Membrane Outer Membrane Assembly Kdo2_Lipid_A->Outer_Membrane JHLph28 This compound JHLph28->LpxH

Caption: The Raetz pathway of lipid A biosynthesis and the inhibitory action of this compound on LpxH.

Quantitative Data

The inhibitory and antimicrobial activities of this compound have been quantified against LpxH from different bacterial species and against whole bacterial cells.

Parameter Organism/Enzyme Value Reference
IC50 E. coli LpxH0.083 µM
IC50 K. pneumoniae LpxH0.11 µM
MIC K. pneumoniae (ATCC 10031)2.8 µg/mL
MIC E. coli (W3110) with 10 µg/mL PMBN0.83 µg/mL

Experimental Protocols

LpxH Enzymatic Assay (Coupled Malachite Green Assay)

This assay measures the activity of LpxH by detecting the release of inorganic pyrophosphate (PPi) from the hydrolysis of UDP-DAGn. The PPi is then hydrolyzed by inorganic pyrophosphatase to phosphate, which is quantified using a malachite green-based colorimetric method.

Materials:

  • Purified LpxH enzyme (E. coli or K. pneumoniae)

  • UDP-2,3-diacylglucosamine (UDP-DAGn) substrate

  • This compound stock solution in DMSO

  • Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM MnCl₂, 1 mM DTT, 0.01% Triton X-100

  • Inorganic pyrophosphatase

  • Malachite Green Reagent

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add the this compound dilutions to the wells. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

  • Add the LpxH enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the UDP-DAGn substrate.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the inorganic pyrophosphatase and incubate for a further 15 minutes at 37°C to convert all PPi to phosphate.

  • Add the Malachite Green Reagent to each well and incubate for 15-20 minutes at room temperature for color development.

  • Measure the absorbance at 620-650 nm using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

LpxH_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Dilutions Prepare this compound serial dilutions in DMSO Inhibitor Add this compound dilutions to wells Dilutions->Inhibitor Buffer Add Assay Buffer to 96-well plate Buffer->Inhibitor Enzyme Add LpxH enzyme and pre-incubate Inhibitor->Enzyme Substrate Initiate reaction with UDP-DAGn Enzyme->Substrate Incubate_1 Incubate at 37°C Substrate->Incubate_1 Stop Stop reaction and convert PPi Incubate_1->Stop Malachite Add Malachite Green Reagent Stop->Malachite Incubate_2 Incubate for color development Malachite->Incubate_2 Read Measure absorbance Incubate_2->Read Calculate Calculate % inhibition Read->Calculate IC50 Determine IC50 value Calculate->IC50

Caption: Workflow for the LpxH enzymatic assay.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • This compound stock solution in DMSO

  • Bacterial strain of interest (e.g., K. pneumoniae, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to a specific cell density

Procedure:

  • Prepare a 2-fold serial dilution of this compound in MHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Prepare a bacterial inoculum in MHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

  • Include a positive control (bacteria in MHB without inhibitor) and a negative control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Dilutions Prepare this compound serial dilutions in MHB Combine Add inoculum to wells with inhibitor Dilutions->Combine Inoculum Prepare standardized bacterial inoculum Inoculum->Combine Incubate Incubate at 37°C for 18-24h Combine->Incubate Controls Include positive and negative controls Controls->Incubate Read Visually determine the MIC Incubate->Read

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

References

Application Notes and Protocols for Studying Bacterial Membrane Integrity with JH-Lph-28

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH-Lph-28 is a potent inhibitor of UDP-diacylglucosamine pyrophosphohydrolase (LpxH), a crucial enzyme in the lipid A biosynthetic pathway in Gram-negative bacteria. Lipid A is an essential component of the outer membrane, and its disruption leads to a loss of bacterial membrane integrity and subsequent cell death. This makes this compound a valuable tool for studying bacterial membrane biology and a promising lead compound for the development of novel antibiotics.

These application notes provide detailed protocols for utilizing this compound to investigate bacterial membrane integrity, including the determination of its antimicrobial activity, its effect on membrane potential, and its ability to induce membrane leakage.

Mechanism of Action

This compound exerts its antibacterial effect by targeting LpxH, a key enzyme in the Raetz pathway of lipid A biosynthesis. By inhibiting LpxH, this compound blocks the production of lipid A, a critical component of the lipopolysaccharide (LPS) that forms the outer leaflet of the Gram-negative outer membrane. This disruption of LPS synthesis compromises the structural integrity of the outer membrane, leading to increased permeability, loss of essential functions, and ultimately, bacterial cell death.

cluster_0 Bacterial Cell JH_Lph_28 This compound LpxH LpxH Enzyme JH_Lph_28->LpxH Inhibits Lipid_A_Pathway Lipid A Biosynthesis LpxH->Lipid_A_Pathway Blocks Lipid_A Lipid A Lipid_A_Pathway->Lipid_A Prevents Synthesis of Outer_Membrane Outer Membrane Integrity Lipid_A->Outer_Membrane Disrupts Cell_Death Bacterial Cell Death Outer_Membrane->Cell_Death Leads to

Caption: Mechanism of action of this compound.

Quantitative Data

The following tables summarize the inhibitory and antimicrobial activities of this compound and its analogs.

Table 1: In Vitro Inhibitory Activity (IC50) of Sulfonyl Piperazine Analogs against LpxH

CompoundE. coli LpxH (µM)K. pneumoniae LpxH (µM)
AZ10.140.36
This compound0.0830.11
JH-Lph-330.0460.026

Data sourced from PNAS (2020).[1]

Table 2: Minimum Inhibitory Concentrations (MIC) of Sulfonyl Piperazine Analogs against Gram-Negative Bacteria

CompoundK. pneumoniae (µg/mL)E. coli (wild-type) (µg/mL)E. coli (with PMBN) (µg/mL)
AZ1>64>642.3
This compound2.8>640.83
JH-Lph-331.6>640.66

Data sourced from PNAS (2020) and MedchemExpress.com.[1][2][3] PMBN (Polymyxin B nonapeptide) is an outer membrane permeabilizing agent.

Experimental Protocols

The following are detailed protocols for assessing the impact of this compound on bacterial membrane integrity.

cluster_workflow Experimental Workflow Start Start with Bacterial Culture MIC_Assay Determine Minimum Inhibitory Concentration (MIC) Start->MIC_Assay Membrane_Potential Assess Membrane Potential (e.g., DiSC3(5) Assay) MIC_Assay->Membrane_Potential Membrane_Leakage Measure Membrane Leakage (e.g., SYTOX Green/PI Assay) MIC_Assay->Membrane_Leakage Data_Analysis Analyze and Interpret Data Membrane_Potential->Data_Analysis Membrane_Leakage->Data_Analysis

Caption: Workflow for assessing bacterial membrane integrity.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Bacterial strain of interest (e.g., E. coli, K. pneumoniae)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Bacterial Inoculum Preparation:

    • Inoculate a single bacterial colony into CAMHB and incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Further dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in CAMHB.

  • Serial Dilution of this compound:

    • Prepare a series of two-fold serial dilutions of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions, as well as to a positive control well (bacteria only) and a negative control well (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

Membrane Potential Assay

This protocol utilizes the potentiometric fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) to measure changes in bacterial membrane potential upon treatment with this compound. Depolarization of the membrane leads to the release of the dye and a subsequent increase in fluorescence.

Materials:

  • This compound

  • Bacterial culture

  • DiSC₃(5) stock solution (in DMSO)

  • HEPES buffer (5 mM, pH 7.2) containing 20 mM glucose

  • Black, clear-bottom 96-well plates

  • Fluorometric microplate reader

Procedure:

  • Bacterial Preparation:

    • Grow bacteria to the mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).

    • Harvest the cells by centrifugation and wash twice with HEPES buffer.

    • Resuspend the cells in HEPES buffer to an OD₆₀₀ of 0.05.

  • Dye Loading:

    • Add DiSC₃(5) to the bacterial suspension to a final concentration of 1 µM.

    • Incubate in the dark at room temperature for approximately 30-60 minutes, or until the fluorescence signal stabilizes (quenching occurs as the dye accumulates in polarized cells).

  • Treatment and Measurement:

    • Transfer 100 µL of the dye-loaded bacterial suspension to the wells of the microplate.

    • Add varying concentrations of this compound to the wells.

    • Immediately begin monitoring the fluorescence kinetics using a microplate reader (excitation ≈ 622 nm, emission ≈ 670 nm).

    • An increase in fluorescence intensity indicates membrane depolarization.

Membrane Leakage (Permeabilization) Assay

This assay uses membrane-impermeable fluorescent dyes, such as SYTOX Green or Propidium Iodide (PI), to detect membrane damage. These dyes can only enter cells with compromised membranes, where they bind to nucleic acids and exhibit a significant increase in fluorescence.

Materials:

  • This compound

  • Bacterial culture

  • SYTOX Green or Propidium Iodide (PI) stock solution

  • Phosphate-buffered saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorometric microplate reader

Procedure:

  • Bacterial Preparation:

    • Grow bacteria to the mid-logarithmic phase.

    • Harvest cells by centrifugation and wash twice with PBS.

    • Resuspend the cells in PBS to an OD₆₀₀ of 0.2.

  • Assay Setup:

    • Add 50 µL of the bacterial suspension to the wells of the microplate.

    • Add 50 µL of this compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC).

    • Add SYTOX Green to a final concentration of 1-5 µM or PI to a final concentration of 5-10 µg/mL.

  • Incubation and Measurement:

    • Incubate the plate at room temperature in the dark for 30-60 minutes.

    • Measure the fluorescence intensity using a microplate reader (SYTOX Green: excitation ≈ 485 nm, emission ≈ 520 nm; PI: excitation ≈ 535 nm, emission ≈ 617 nm).

    • A significant increase in fluorescence compared to untreated controls indicates membrane permeabilization.

cluster_logic Logical Flow of Membrane Disruption LpxH_Inhibition LpxH Inhibition by this compound Lipid_A_Depletion Depletion of Lipid A LpxH_Inhibition->Lipid_A_Depletion OM_Instability Outer Membrane Instability Lipid_A_Depletion->OM_Instability Increased_Permeability Increased Permeability OM_Instability->Increased_Permeability Ion_Imbalance Ion Imbalance & Depolarization Increased_Permeability->Ion_Imbalance Leakage Leakage of Cellular Contents Increased_Permeability->Leakage

Caption: Consequence of LpxH inhibition on the bacterial membrane.

Conclusion

This compound is a powerful research tool for investigating the integrity and function of the Gram-negative bacterial outer membrane. The protocols outlined in these application notes provide a framework for characterizing the antimicrobial properties of this compound and its effects on bacterial membrane potential and permeability. These assays are essential for understanding the mechanism of action of novel antibacterial agents and for the development of new therapeutic strategies to combat antibiotic-resistant bacteria.

References

Application Notes and Protocols for JH-Lph-28 Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting structure-activity relationship (SAR) studies on JH-Lph-28 and its analogs, a promising class of antibiotics targeting the lipid A biosynthesis pathway in Gram-negative bacteria. The protocols and data presented herein are compiled from cutting-edge research to facilitate the discovery of more potent and effective antibacterial agents.

Introduction to this compound and its Target: LpxH

This compound and its analogs are sulfonyl piperazine compounds that act as potent inhibitors of UDP-2,3-diacylglucosamine pyrophosphohydrolase (LpxH). LpxH is a key enzyme in the Raetz pathway of lipid A biosynthesis, an essential process for the formation of the outer membrane of most Gram-negative bacteria.[1][2] By inhibiting LpxH, these compounds disrupt the integrity of the bacterial outer membrane, leading to bacterial cell death.[1] This novel mechanism of action makes them attractive candidates for combating multidrug-resistant Gram-negative pathogens.[1][3]

The core structure of these inhibitors, based on a sulfonyl piperazine scaffold, has been systematically modified to explore the SAR and improve potency and pharmacokinetic properties.[1][3] This document outlines the key experimental protocols and data for guiding further optimization of this chemical series.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound and its key analogs against LpxH from Klebsiella pneumoniae and Escherichia coli, as well as their antibacterial activity (Minimum Inhibitory Concentration, MIC).

Table 1: LpxH Enzymatic Inhibition Data (IC50)

CompoundK. pneumoniae LpxH IC50 (nM)E. coli LpxH IC50 (nM)Reference
AZ1 (parent compound)360140[4][5]
This compound 11083[4][5]
JH-Lph-332646[4][5]
JH-Lph-924.6-[6]
JH-Lph-1060.0440.058[6][7]
JH-Lph-1070.130.13[6][7]

Table 2: Antibacterial Activity Data (MIC)

CompoundTarget OrganismMIC (µg/mL)ConditionsReference
AZ1K. pneumoniae (ATCC 10031)>64[2][4]
This compound K. pneumoniae (ATCC 10031)2.8[4]
JH-Lph-33K. pneumoniae (ATCC 10031)1.6[2][4]
JH-Lph-33E. coli (W3110)0.66+ 10 µg/mL PMBN[4][8]
JH-Lph-86K. pneumoniae (10031)0.25[6]
JH-Lph-92K. pneumoniae (10031)0.08[6]
JH-Lph-97K. pneumoniae (10031)0.10[6]
JH-Lph-107K. pneumoniae (10031)-Bactericidal at ≥ MIC[6][7]

Signaling and Biosynthetic Pathways

The following diagram illustrates the Raetz pathway for lipid A biosynthesis in E. coli, highlighting the role of LpxH and its inhibition by the sulfonyl piperazine compounds.

LipidA_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA Product_A UDP-3-O- ((R)-3-hydroxyacyl)-GlcNAc LpxA->Product_A LpxC LpxC Product_A->LpxC Product_C UDP-3-O- ((R)-3-hydroxyacyl)-GlcNAc deacetylase LpxC->Product_C LpxD LpxD Product_C->LpxD Product_D UDP-2,3-diacyl- GlcN LpxD->Product_D LpxH LpxH Product_D->LpxH Product_H Lipid X LpxH->Product_H LpxB LpxB Product_H->LpxB DSMP Disaccharide-1-P LpxB->DSMP LpxK LpxK DSMP->LpxK Lipid_IVA Lipid IVA LpxK->Lipid_IVA Inhibitor This compound & Analogs Inhibitor->LpxH Inhibition

Caption: The Raetz pathway of lipid A biosynthesis and the inhibitory action of this compound.

Experimental Protocols

LpxH Inhibition Assay (Coupled Malachite Green Assay)

This protocol is adapted from methodologies used to characterize sulfonyl piperazine LpxH inhibitors.[9]

Objective: To determine the in vitro inhibitory potency (IC50) of test compounds against LpxH.

Principle: The activity of LpxH, a pyrophosphatase, is measured by quantifying the release of inorganic pyrophosphate (PPi). The released PPi is hydrolyzed to two equivalents of inorganic phosphate (Pi) by an inorganic pyrophosphatase, and the resulting Pi is detected using a malachite green-based colorimetric assay.

Materials:

  • Purified LpxH enzyme (K. pneumoniae or E. coli)

  • UDP-2,3-diacylglucosamine (LpxH substrate)

  • Inorganic pyrophosphatase

  • Malachite Green reagent

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% Triton X-100)

  • Test compounds (e.g., this compound and analogs) dissolved in DMSO

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the test compounds to the assay buffer. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).

  • Add the LpxH enzyme and inorganic pyrophosphatase to each well and incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the enzymatic reaction by adding the substrate, UDP-2,3-diacylglucosamine.

  • Incubate the reaction mixture at room temperature for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding the Malachite Green reagent.

  • Incubate for 15-20 minutes at room temperature to allow for color development.

  • Measure the absorbance at 620-650 nm using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of a test compound that inhibits the visible growth of a bacterial strain.

Principle: The broth microdilution method is used to determine the MIC of the compounds against Gram-negative bacteria.

Materials:

  • Bacterial strains (e.g., K. pneumoniae ATCC 10031, E. coli W3110)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Bacterial inoculum standardized to ~5 x 105 CFU/mL

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in CAMHB in a 96-well plate.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard, then dilute it to the final concentration.

  • Inoculate each well of the microplate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • For potentiation studies with outer membrane permeabilizers, add a sub-inhibitory concentration of an agent like Polymyxin B nonapeptide (PMBN) to the media.[4]

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Structure-Activity Relationship (SAR) Study Workflow

The following diagram outlines a typical workflow for conducting SAR studies on LpxH inhibitors.

SAR_Workflow cluster_design Design & Synthesis cluster_testing In Vitro & In Vivo Testing cluster_analysis Analysis & Optimization Lead_ID Lead Identification (e.g., AZ1) Analog_Design Analog Design (Computational Modeling) Lead_ID->Analog_Design Synthesis Chemical Synthesis Analog_Design->Synthesis Enzyme_Assay LpxH Inhibition Assay (IC50) Synthesis->Enzyme_Assay MIC_Assay Antibacterial Assay (MIC) Enzyme_Assay->MIC_Assay SAR_Analysis SAR Analysis Enzyme_Assay->SAR_Analysis Tox_Assay Cytotoxicity Assays MIC_Assay->Tox_Assay MIC_Assay->SAR_Analysis ADME ADME Profiling Tox_Assay->ADME ADME->SAR_Analysis Structural_Studies Structural Biology (X-ray, NMR) SAR_Analysis->Structural_Studies Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Structural_Studies->Analog_Design Structure-guided design Lead_Opt->Analog_Design Iterative Optimization

Caption: A typical workflow for structure-activity relationship studies of LpxH inhibitors.

Key SAR Insights for Sulfonyl Piperazine LpxH Inhibitors

  • Phenyl Ring Substitution: Halogen substitution on the phenyl ring of the piperazine moiety, as seen in this compound (fluoro) and JH-Lph-33 (chloro), enhances LpxH inhibition compared to the trifluoromethyl group in AZ1.[4][5]

  • Indoline vs. Aniline Core: The indoline core in compounds like JH-Lph-106 generally shows better activity than the corresponding aniline core in compounds like JH-Lph-107.[6][7]

  • Pyridine Substitution: Replacing the phenyl ring with a pyridine ring, particularly with ortho-substitution, can dramatically improve both enzymatic inhibition and antibacterial activity.[6][7]

  • N-acyl Chain Extension: Extending the N-acyl chain can allow the inhibitor to reach untapped polar pockets in the LpxH active site, potentially increasing potency.[1][3]

  • Chelating Groups: Incorporating a metal-binding pharmacophore, such as a hydroxamate group, to chelate the di-manganese cluster in the LpxH active site can significantly enhance binding affinity.[1]

Conclusion

The systematic exploration of the SAR of this compound and its analogs has led to the development of highly potent LpxH inhibitors with significant antibacterial activity against clinically relevant Gram-negative pathogens. The protocols and data presented in these application notes provide a solid foundation for researchers to design and evaluate new analogs with improved therapeutic potential. Future efforts should focus on optimizing the pharmacokinetic properties of these promising compounds to advance them into clinical development.

References

Application Notes and Protocols for the Use of JH-Lph-28 in Animal Models of Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of JH-Lph-28, a novel sulfonyl piperazine antibiotic, and detailed protocols for its evaluation in preclinical animal models of infection. This compound targets UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH), an essential enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria, presenting a promising new approach to combat multidrug-resistant pathogens.

Mechanism of Action

This compound functions by inhibiting LpxH, a critical enzyme in the Raetz pathway of lipid A biosynthesis. Lipid A is an essential component of the outer membrane of Gram-negative bacteria, and its disruption leads to loss of membrane integrity and subsequent bacterial cell death. This targeted mechanism makes this compound a specific and potent agent against a range of Gram-negative bacteria.

Signaling_Pathway cluster_Raetz_Pathway Raetz Pathway of Lipid A Biosynthesis cluster_Inhibition Inhibition by this compound UDP-GlcNAc UDP-GlcNAc UDP-3-O-((R)-3-hydroxymyristoyl)-GlcNAc UDP-3-O-((R)-3-hydroxymyristoyl)-GlcNAc UDP-GlcNAc->UDP-3-O-((R)-3-hydroxymyristoyl)-GlcNAc LpxA UDP-3-O-((R)-3-hydroxymyristoyl)-GlcNAc-3-O-myristate UDP-3-O-((R)-3-hydroxymyristoyl)-GlcNAc-3-O-myristate UDP-3-O-((R)-3-hydroxymyristoyl)-GlcNAc->UDP-3-O-((R)-3-hydroxymyristoyl)-GlcNAc-3-O-myristate LpxD UDP-2,3-diacyl-GlcN UDP-2,3-diacyl-GlcN UDP-3-O-((R)-3-hydroxymyristoyl)-GlcNAc-3-O-myristate->UDP-2,3-diacyl-GlcN LpxH Lipid X Lipid X UDP-2,3-diacyl-GlcN->Lipid X Lipid IVA Lipid IVA Lipid X->Lipid IVA LpxB Kdo2-Lipid IVA Kdo2-Lipid IVA Lipid IVA->Kdo2-Lipid IVA WaaA Kdo2-Lipid A Kdo2-Lipid A Kdo2-Lipid IVA->Kdo2-Lipid A LpxL, LpxM This compound This compound LpxH LpxH This compound->LpxH Inhibits

In Vitro Activity of this compound and Analogs

The following table summarizes the in vitro inhibitory activity of this compound and its related analogs against key Gram-negative bacterial enzymes and strains. This data provides the foundational evidence for its potential as an antibiotic.

CompoundTarget Enzyme/StrainIC50 (µM)MIC (µg/mL)Reference
This compound K. pneumoniae LpxH0.11-[1][2]
E. coli LpxH0.083-[1][2]
K. pneumoniae (ATCC 10031)-2.8[1][2]
E. coli (Wild-Type)->64[1]
E. coli (Wild-Type) + 10 µg/mL PMBN-0.83[1]
JH-LPH-33 K. pneumoniae LpxH0.026-[1][2]
E. coli LpxH0.046-[1][2]
K. pneumoniae (ATCC 10031)-1.6[1][2]
E. coli (Wild-Type) + 10 µg/mL PMBN-0.66[1]
AZ1 K. pneumoniae LpxH0.36-[1]
E. coli LpxH0.14-[1]
K. pneumoniae (ATCC 10031)->64[1]
E. coli (Wild-Type) + 10 µg/mL PMBN-2.3[1]

Note: PMBN (Polymyxin B nonapeptide) is an outer membrane permeability enhancer.

Experimental Protocols for In Vivo Evaluation

While specific in vivo data for this compound is not yet publicly available, the following protocols are based on established and standardized murine models for testing the efficacy of novel antibiotics against Gram-negative infections. These protocols can be adapted for the evaluation of this compound.

Experimental_Workflow cluster_Preparation Preparation cluster_Infection Infection cluster_Treatment Treatment cluster_Monitoring Monitoring and Endpoint Analysis A Animal Acclimatization C Immunosuppression (Optional) A->C B Bacterial Culture Preparation D Induction of Infection (e.g., Intraperitoneal, Intratracheal) B->D C->D E Administration of this compound (e.g., IV, IP, Oral) D->E F Monitor Clinical Signs and Survival E->F G Bacterial Load Determination (CFU counts in tissues) F->G H Pharmacokinetic Analysis (Blood sampling) F->H I Histopathology F->I

Protocol 1: Murine Peritonitis/Sepsis Model

This model is designed to evaluate the efficacy of this compound in treating systemic infections caused by Gram-negative pathogens such as E. coli or K. pneumoniae.

Materials:

  • This compound (formulated in a suitable vehicle, e.g., saline with 5% DMSO and 10% Solutol HS 15)

  • Pathogenic strain of E. coli or K. pneumoniae

  • 6-8 week old female BALB/c or C57BL/6 mice

  • Sterile saline and phosphate-buffered saline (PBS)

  • Mucin (for enhancement of infection, optional)

  • Anesthetic (e.g., isoflurane)

  • Standard laboratory equipment for animal handling, injections, and euthanasia.

Procedure:

  • Animal Preparation:

    • Acclimatize mice for at least 3 days before the experiment.

    • If a neutropenic model is required, administer cyclophosphamide (e.g., 150 mg/kg intraperitoneally on day -4 and 100 mg/kg on day -1) to induce neutropenia.

  • Inoculum Preparation:

    • Grow the bacterial strain to mid-log phase in a suitable broth (e.g., Mueller-Hinton Broth).

    • Wash the bacterial cells with sterile PBS and resuspend to the desired concentration (e.g., 1 x 10^7 CFU/mL). The final inoculum can be mixed with 5% mucin to enhance virulence if necessary.

  • Induction of Infection:

    • Inject each mouse intraperitoneally (IP) with 0.5 mL of the bacterial suspension. This should correspond to a lethal or sub-lethal dose, to be determined in preliminary studies.

  • Treatment:

    • At a predetermined time post-infection (e.g., 1 or 2 hours), administer this compound via the desired route (e.g., intravenous, intraperitoneal, or oral).

    • Include a vehicle control group and a positive control group (an antibiotic with known efficacy against the infecting strain).

    • A dose-ranging study should be performed to determine the optimal therapeutic dose of this compound.

  • Monitoring and Endpoints:

    • Monitor the mice at regular intervals for clinical signs of illness (e.g., lethargy, ruffled fur, hypothermia) and survival for a period of 7-10 days.

    • For bacterial burden determination, a subset of mice can be euthanized at specific time points (e.g., 24 hours post-treatment). Spleen, liver, and peritoneal lavage fluid should be collected aseptically, homogenized, and plated on appropriate agar to determine CFU counts.

Protocol 2: Murine Pneumonia Model

This model assesses the efficacy of this compound in a localized lung infection.

Materials:

  • Same as Protocol 1, with the addition of equipment for non-invasive intratracheal or intranasal administration.

Procedure:

  • Animal and Inoculum Preparation:

    • Follow steps 1 and 2 from Protocol 1. The bacterial concentration will need to be optimized for lung infection.

  • Induction of Infection:

    • Anesthetize the mice lightly.

    • Instill a small volume (e.g., 20-50 µL) of the bacterial suspension directly into the lungs via non-invasive intratracheal administration or intranasally.

  • Treatment:

    • Initiate treatment with this compound at a specified time post-infection (e.g., 2-4 hours).

    • Administer the compound via a systemic route (IV or IP) or directly to the lungs via aerosolization, depending on the desired clinical application.

  • Monitoring and Endpoints:

    • Monitor the mice for signs of respiratory distress and survival.

    • At predetermined time points, euthanize mice and harvest the lungs.

    • Homogenize the lung tissue and perform quantitative culture (CFU counts) to determine the bacterial load.

    • Bronchoalveolar lavage (BAL) fluid can also be collected to analyze inflammatory cell influx and cytokine levels.

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

To establish a rational dosing regimen, it is crucial to understand the PK/PD properties of this compound.

Procedure:

  • Pharmacokinetics:

    • Administer a single dose of this compound to uninfected mice via the intended clinical route.

    • Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours) via tail vein or retro-orbital bleeding.

    • Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

    • Determine key PK parameters such as Cmax, Tmax, AUC, and half-life.

  • Pharmacodynamics:

    • In an infection model (e.g., thigh infection model), administer a range of this compound doses.

    • Measure the bacterial burden at 24 hours post-treatment.

    • Correlate the PK parameters (e.g., fAUC/MIC, fCmax/MIC, or %fT>MIC) with the observed antibacterial effect (e.g., stasis, 1-log kill, 2-log kill) to determine the PK/PD driver of efficacy.

Data Presentation for In Vivo Studies

The following tables are templates for organizing the data that would be generated from the proposed in vivo experiments.

Table 2: Efficacy of this compound in a Murine Sepsis Model

Treatment GroupDose (mg/kg)RouteSurvival Rate (%) at Day 7Mean Bacterial Load (log10 CFU/spleen) at 24h
Vehicle Control-IP
This compoundIP
IP
IP
Positive ControlIP

Table 3: Efficacy of this compound in a Murine Pneumonia Model

Treatment GroupDose (mg/kg)RouteSurvival Rate (%) at Day 7Mean Bacterial Load (log10 CFU/lung) at 24h
Vehicle Control-IV
This compoundIV
IV
IV
Positive ControlIV

Table 4: Pharmacokinetic Parameters of this compound in Mice

Route of AdministrationDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC0-inf (µg*h/mL)t1/2 (h)
Intravenous
Intraperitoneal
Oral

These protocols and templates provide a robust framework for the preclinical evaluation of this compound in relevant animal models of infection. The data generated will be critical for determining the potential of this novel antibiotic for further development and clinical application.

References

Application Notes and Protocols: JH-Lph-28 for Targeting Multidrug-Resistant Klebsiella pneumoniae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH-Lph-28 is a novel sulfonyl piperazine-based inhibitor of the enzyme UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH), a critical component in the lipid A biosynthetic pathway of Gram-negative bacteria.[1] Lipid A is an essential component of the outer membrane of these bacteria, and its disruption leads to bacterial cell death. The emergence of multidrug-resistant (MDR) Klebsiella pneumoniae poses a significant global health threat, and targeting novel pathways such as lipid A biosynthesis represents a promising strategy for the development of new therapeutics. This compound has demonstrated potent activity against K. pneumoniae by inhibiting LpxH, thereby preventing the formation of a stable outer membrane. These application notes provide detailed protocols for the evaluation of this compound's efficacy and cytotoxicity, along with a summary of its quantitative data.

Data Presentation

In Vitro Efficacy of this compound and Related Compounds

The following table summarizes the in vitro inhibitory activity of this compound and its parent compound, AZ1, against LpxH from Klebsiella pneumoniae and Escherichia coli, as well as their antibacterial activity against wild-type K. pneumoniae.

CompoundTargetIC50 (μM)OrganismMIC (μg/mL)
This compound K. pneumoniae LpxH 0.11 K. pneumoniae (ATCC 10031) 2.8
E. coli LpxH0.083E. coli (wild-type)Not Active
AZ1K. pneumoniae LpxH0.36K. pneumoniae (ATCC 10031)>64
E. coli LpxH0.14E. coli (wild-type)Not Active

Data compiled from PNAS, 2020.[2]

Signaling Pathway and Mechanism of Action

This compound exerts its antibacterial effect by competitively inhibiting the enzyme LpxH in the Raetz pathway of lipid A biosynthesis. This inhibition blocks the conversion of UDP-2,3-diacylglucosamine to lipid X, a crucial step in the formation of lipid A. The disruption of lipid A synthesis compromises the integrity of the outer membrane of Gram-negative bacteria, leading to cell death.

Lipid_A_Biosynthesis_Inhibition UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_acyl_GlcNAc UDP-3-O- ((R)-3-hydroxymyristoyl)-GlcNAc LpxA->UDP_3_acyl_GlcNAc LpxD LpxD UDP_3_acyl_GlcNAc->LpxD UDP_2_acyl_3_acyl_GlcNAc UDP-2,3-diacyl-GlcNAc LpxD->UDP_2_acyl_3_acyl_GlcNAc LpxH LpxH UDP_2_acyl_3_acyl_GlcNAc->LpxH Lipid_X Lipid X LpxH->Lipid_X KdtA KdtA Lipid_X->KdtA KDO2_Lipid_A KDO2-Lipid A KdtA->KDO2_Lipid_A Outer_Membrane Outer Membrane Biogenesis KDO2_Lipid_A->Outer_Membrane JH_Lph_28 This compound JH_Lph_28->Inhibition Inhibition->LpxH Inhibition

Caption: Inhibition of the LpxH enzyme by this compound in the lipid A biosynthetic pathway.

Experimental Protocols

LpxH Inhibition Assay (Malachite Green Assay)

This protocol is adapted from previously reported methods for measuring LpxH activity.[3]

a. Materials:

  • Purified K. pneumoniae LpxH enzyme

  • UDP-2,3-diacylglucosamine (UDP-DAGn) substrate

  • This compound

  • Assay Buffer: 20 mM Tris-HCl (pH 8.0), 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl₂, 1 mM DTT

  • Malachite Green Reagent

  • 96-well microplates

b. Procedure:

  • Prepare serial dilutions of this compound in 10% DMSO.

  • Prepare two sets of reaction mixtures in a 96-well plate:

    • Mixture 1 (Substrate): Assay buffer containing 200 µM UDP-DAGn.

    • Mixture 2 (Enzyme + Inhibitor): Assay buffer containing 20 ng/mL LpxH and 2x the final concentration of this compound.

  • Pre-incubate both plates at 37°C for 10 minutes.

  • To initiate the reaction, add an equal volume of Mixture 2 to Mixture 1. The final reaction will contain 100 µM substrate, 10 ng/mL enzyme, and the desired concentration of this compound.

  • Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction by adding the Malachite Green reagent.

  • Measure the absorbance at a wavelength of 620 nm to quantify the released pyrophosphate.

  • Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the broth microdilution method guidelines from the Clinical and Laboratory Standards Institute (CLSI).

a. Materials:

  • Multidrug-resistant Klebsiella pneumoniae strain (e.g., ATCC 10031)

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

b. Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial two-fold dilutions of this compound in CAMHB in a 96-well plate.

  • Prepare a bacterial suspension of K. pneumoniae equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well containing the serially diluted this compound with the bacterial suspension.

  • Include a positive control (bacteria without this compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general method for assessing the cytotoxicity of a compound on a mammalian cell line.

a. Materials:

  • Human cell line (e.g., HEK293 or HepG2)

  • This compound

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

b. Procedure:

  • Seed the 96-well plate with cells at a density of 1 x 10⁴ cells/well and incubate at 37°C in a 5% CO₂ humidified atmosphere for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the no-treatment control.

In Vivo Efficacy in a Murine Systemic Infection Model

This protocol describes a general procedure for evaluating the in vivo efficacy of an antimicrobial agent against K. pneumoniae.

a. Materials:

  • 6-8 week old female BALB/c mice

  • Multidrug-resistant Klebsiella pneumoniae strain

  • This compound formulated for in vivo administration

  • Saline or appropriate vehicle control

  • 5% Mucin

b. Procedure:

  • Culture the K. pneumoniae strain overnight and prepare an inoculum in saline containing 5% mucin to the desired concentration (e.g., 1 x 10⁷ CFU/mouse).

  • Administer the bacterial inoculum to the mice via intraperitoneal injection.

  • At a predetermined time post-infection (e.g., 1 hour), administer this compound via a suitable route (e.g., subcutaneous or intravenous). A vehicle control group should also be included.

  • Monitor the mice for signs of morbidity and mortality over a period of 7 days.

  • At the end of the study, the survival rates in the treatment and control groups are compared.

  • For bacterial burden studies, a separate cohort of mice can be euthanized at specific time points post-treatment, and target organs (e.g., spleen, liver) can be harvested, homogenized, and plated to determine the CFU count.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Target_ID Target Identification (LpxH) Enzyme_Assay LpxH Inhibition Assay (IC50 Determination) Target_ID->Enzyme_Assay MIC_Assay MIC Assay against MDR K. pneumoniae Enzyme_Assay->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on HEK293) MIC_Assay->Cytotoxicity_Assay PK_PD Pharmacokinetics/ Pharmacodynamics Cytotoxicity_Assay->PK_PD Lead Compound Selection Efficacy_Model Murine Infection Model (e.g., Systemic Infection) PK_PD->Efficacy_Model Toxicity_Study In Vivo Toxicity Assessment Efficacy_Model->Toxicity_Study

Caption: Preclinical evaluation workflow for this compound.

References

Troubleshooting & Optimization

improving JH-Lph-28 solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on handling JH-Lph-28, a potent sulfonyl piperazine inhibitor of UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH), for in vitro assays. Due to its hydrophobic nature, achieving and maintaining its solubility in aqueous assay buffers can be challenging. This resource offers troubleshooting strategies, frequently asked questions, and detailed protocols to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is a sulfonyl piperazine analog that potently inhibits LpxH, an essential enzyme in the lipid A biosynthetic pathway of many Gram-negative bacteria.[1] Like many compounds in its class, this compound is hydrophobic, leading to poor solubility in aqueous solutions commonly used for in vitro assays. This can result in compound precipitation, leading to inaccurate and unreliable experimental outcomes.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Based on published research involving this compound and similar LpxH inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.[2] It is advisable to prepare a high-concentration stock solution in 100% DMSO, which can then be serially diluted to the desired working concentrations.

Q3: What is the maximum final concentration of DMSO that is generally tolerated in cell-based assays?

To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in the assay medium should be kept as low as possible, typically below 1%. Many protocols for LpxH inhibitors aim for a final DMSO concentration in the range of 0.2% to 7%.[2] It is crucial to include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments to account for any effects of the solvent.

Q4: My this compound precipitates out of solution when I dilute the DMSO stock in my aqueous assay buffer. What can I do?

Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide section below for detailed strategies to address this problem.

Troubleshooting Guide

Issue: Compound Precipitation Upon Dilution

Initial Assessment Workflow

G start Precipitation Observed check_stock Is the stock solution clear? start->check_stock dilution_method How is the dilution performed? check_stock->dilution_method Yes solution Implement Solution check_stock->solution No, prepare fresh stock final_conc What is the final compound concentration? dilution_method->final_conc buffer_comp Check buffer components (e.g., proteins) final_conc->buffer_comp buffer_comp->solution

Caption: Initial assessment of compound precipitation.

Potential Solutions

StrategyDescriptionConsiderations
Serial Dilution Instead of a single large dilution, perform serial dilutions of the DMSO stock into the aqueous buffer. This gradual decrease in solvent concentration can help maintain solubility.This may increase the final DMSO concentration. Calculate the final DMSO percentage carefully.
Lower Stock Concentration Prepare a less concentrated initial stock solution in DMSO. This will require adding a larger volume to your assay, so ensure the final DMSO concentration remains acceptable.May not be feasible if a very high final compound concentration is required.
Use of Co-solvents Incorporate a small percentage of a water-miscible organic co-solvent, such as ethanol or polyethylene glycol (PEG), in your final assay buffer.The compatibility of the co-solvent with your specific assay and cell type must be validated.
Employ Surfactants Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically 0.01-0.1%) to form micelles that encapsulate and solubilize hydrophobic compounds.Surfactants can interfere with some biological assays and may have effects on cell membranes.
pH Adjustment The solubility of some compounds can be influenced by the pH of the solution. However, information on the pKa of this compound is not readily available, so this approach would be empirical.Ensure any pH adjustments are compatible with your assay's requirements and do not affect the compound's activity.
Vortexing and Warming Gently warming the solution (e.g., to 37°C) and vortexing during dilution can sometimes help to keep the compound in solution.Be cautious with temperature-sensitive compounds or assay components.

Experimental Protocols

Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder.

    • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

    • Vortex the solution thoroughly until the compound is completely dissolved. A brief sonication in a water bath may be used if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C.

General Protocol for Diluting this compound for In Vitro Assays
  • Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Prepare intermediate dilutions in 100% DMSO if necessary to achieve the final desired concentrations.

  • Perform a serial dilution by adding a small volume of the DMSO stock (or intermediate dilution) to the pre-warmed aqueous assay buffer. It is recommended to add the compound to the buffer while vortexing to ensure rapid mixing.

  • Visually inspect the final solution for any signs of precipitation before adding it to the cells or assay plate.

  • Include a vehicle control containing the same final concentration of DMSO in all experiments.

Workflow for Improving this compound Solubility

G cluster_prep Stock Preparation cluster_dilution Dilution Strategy cluster_troubleshoot Troubleshooting prep Dissolve this compound in 100% DMSO dilute Serially dilute in aqueous buffer prep->dilute check Check for precipitation dilute->check lower_stock Lower stock concentration check->lower_stock Precipitation cosolvent Add co-solvent (e.g., PEG) check->cosolvent Precipitation surfactant Add surfactant (e.g., Tween® 80) check->surfactant Precipitation assay Proceed to Assay check->assay No Precipitation lower_stock->dilute cosolvent->dilute surfactant->dilute

Caption: A workflow for preparing and troubleshooting this compound solutions.

Mechanism of Action: Inhibition of the Lipid A Biosynthetic Pathway

This compound targets and inhibits LpxH, a key enzyme in the Raetz pathway of lipid A biosynthesis. Lipid A is an essential component of the outer membrane of most Gram-negative bacteria. By inhibiting LpxH, this compound disrupts the integrity of the bacterial outer membrane, leading to bacterial cell death.

Lipid A Biosynthetic Pathway and this compound Inhibition

G UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxA->UDP_acyl_GlcNAc LpxC LpxC UDP_acyl_GlcNAc->LpxC acyl_GlcNAc 3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxC->acyl_GlcNAc LpxD LpxD acyl_GlcNAc->LpxD UDP_diacyl_GlcN UDP-2,3-diacyl-GlcN LpxD->UDP_diacyl_GlcN LpxH LpxH UDP_diacyl_GlcN->LpxH Lipid_X Lipid X LpxH->Lipid_X LpxB LpxB Lipid_X->LpxB DSMP Disaccharide-1-P LpxB->DSMP LpxK LpxK DSMP->LpxK Lipid_IVA Lipid IVA LpxK->Lipid_IVA JHLph28 This compound JHLph28->LpxH

Caption: Inhibition of LpxH by this compound in the Lipid A pathway.

This technical support guide is intended to provide a starting point for researchers. Optimal conditions may vary depending on the specific experimental setup, and empirical testing is recommended.

References

Technical Support Center: Overcoming Resistance to JH-Lph-28 in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LpxH inhibitor, JH-Lph-28.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a sulfonyl piperazine antibiotic that targets LpxH, a di-manganese-containing UDP-2,3-diacylglucosamine hydrolase.[1][2] LpxH is a critical enzyme in the Raetz pathway of lipid A biosynthesis in Gram-negative bacteria.[1][3] Lipid A is the hydrophobic anchor of lipopolysaccharides (LPS) and is essential for the viability of most Gram-negative bacteria.[1][4][5] By inhibiting LpxH, this compound disrupts the formation of the bacterial outer membrane, leading to cell death.[1]

Q2: Why is this compound effective against Klebsiella pneumoniae but shows reduced activity against wild-type Escherichia coli?

A2: While this compound potently inhibits the LpxH enzyme in both K. pneumoniae and E. coli at nanomolar concentrations in vitro, its antibacterial activity against whole-cell E. coli is significantly lower.[6] This discrepancy is likely due to differences in outer membrane permeability or the activity of efflux pumps.[4][6] E. coli may be more effective at preventing the cellular entry of this compound or actively pumping it out of the cell.[6]

Q3: What are the common mechanisms of resistance to antibiotics like this compound?

A3: Bacterial resistance to antibiotics can occur through several mechanisms, including:

  • Drug Efflux: Overexpression of efflux pumps that actively transport the antibiotic out of the bacterial cell is a primary mechanism of resistance.[7][8] This is a suspected reason for the reduced efficacy of this compound against wild-type E. coli.[6]

  • Enzymatic Inactivation: Bacteria may produce enzymes that modify or degrade the antibiotic, rendering it ineffective.[7]

  • Target Modification: Mutations in the gene encoding the drug's target (in this case, LpxH) can prevent the antibiotic from binding effectively.

  • Reduced Permeability: Changes in the bacterial outer membrane can limit the influx of the antibiotic into the cell.[4]

Q4: Can combination therapy enhance the efficacy of this compound?

A4: Yes, combining this compound with other agents can be a viable strategy. For instance, using an efflux pump inhibitor (EPI) could potentially increase the intracellular concentration of this compound, thereby enhancing its activity, especially in bacteria with high efflux pump expression.[7] The use of agents that increase outer membrane permeability, such as PMBN, has been shown to improve the activity of LpxH inhibitors against E. coli.[6]

Troubleshooting Guides

Issue 1: High MIC values for this compound against E. coli compared to K. pneumoniae.

Possible Cause Troubleshooting Step
Efflux Pump Activity Perform a checkerboard assay with this compound and a known efflux pump inhibitor (e.g., PAβN, CCCP). A synergistic effect (lower MIC) would suggest efflux is a contributing factor.
Outer Membrane Permeability Re-run the MIC assay in the presence of a membrane permeabilizing agent like Polymyxin B nonapeptide (PMBN).[6] A significant drop in the MIC would indicate poor permeability of the outer membrane.
Target Mutation Sequence the lpxH gene from your resistant E. coli strain to check for mutations that could alter the drug-binding site.
Experimental Error Verify the concentration and purity of your this compound stock. Ensure proper aseptic techniques were used during the MIC assay.[9]

Issue 2: Development of spontaneous resistance to this compound during experiments.

Possible Cause Troubleshooting Step
Spontaneous Mutation Determine the frequency of spontaneous resistance by plating a high-density bacterial culture on agar containing this compound at 4x and 8x the MIC.[3][10] Low frequencies (e.g., 10⁻⁹) are expected for potent inhibitors.[3][10]
Hetero-resistance Sub-culture colonies from the zone of inhibition in a disk diffusion assay to assess for the presence of a resistant subpopulation.
Inadequate Drug Concentration Ensure that the concentration of this compound used in your experiments is consistently above the MIC for the duration of the experiment. Perform a time-kill kinetics study to verify bactericidal activity.[3][10]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound and Related Compounds

CompoundTarget OrganismIC₅₀ (µM)
This compound K. pneumoniae LpxH0.11[6]
E. coli LpxH0.083[6]
AZ1 (Parent Compound) K. pneumoniae LpxH0.36[6]
E. coli LpxH0.14[6]
JH-Lph-33 K. pneumoniae LpxH0.026[6]
E. coli LpxH0.046[6]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound and Related Compounds

CompoundOrganismMIC (µg/mL)
This compound K. pneumoniae (ATCC 10031)2.8[6]
E. coli (Wild-type)>64[6]
E. coli (Wild-type) + 10 µg/mL PMBN4.0[6]
AZ1 (Parent Compound) K. pneumoniae (ATCC 10031)>64[6]
JH-Lph-33 K. pneumoniae (ATCC 10031)1.6[6]

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

  • Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Grow a bacterial culture to the mid-logarithmic phase. Dilute the culture in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Checkerboard Assay for Synergy with Efflux Pump Inhibitors (EPIs)

  • Plate Setup: In a 96-well plate, prepare a 2-fold serial dilution of this compound along the x-axis and a 2-fold serial dilution of the EPI along the y-axis.

  • Inoculation: Inoculate the wells with a bacterial suspension as described in the MIC protocol.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC of each compound alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index to determine synergy (FIC ≤ 0.5), additivity (0.5 < FIC ≤ 4), or antagonism (FIC > 4).

Visualizations

LipidA_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA Product1 UDP-3-O- (R-3-OH-C14)-GlcNAc LpxA->Product1 LpxC LpxC Product1->LpxC Product2 UDP-3-O- (R-3-OH-C14)-GlcN LpxC->Product2 LpxD LpxD Product2->LpxD Product3 UDP-2,3-diacyl- GlcN LpxD->Product3 LpxH LpxH Product3->LpxH Product4 Lipid X LpxH->Product4 JHLph28 This compound JHLph28->LpxH

Caption: The Raetz pathway of lipid A biosynthesis, showing the inhibitory action of this compound on the LpxH enzyme.

Troubleshooting_Workflow Start High MIC of this compound Observed in E. coli Efflux_Test Perform Checkerboard Assay with Efflux Pump Inhibitor Start->Efflux_Test Synergy Synergy Observed? Efflux_Test->Synergy Permeability_Test Perform MIC Assay with PMBN Permeability_Improved MIC Decreased? Permeability_Test->Permeability_Improved Synergy->Permeability_Test No Efflux_Conclusion Efflux is a likely resistance mechanism. Synergy->Efflux_Conclusion Yes Permeability_Conclusion Poor permeability is a likely resistance mechanism. Permeability_Improved->Permeability_Conclusion Yes Sequence_Target Sequence lpxH gene for mutations Permeability_Improved->Sequence_Target No

Caption: Troubleshooting workflow for investigating high MIC values of this compound.

Resistance_Mechanisms cluster_cell Bacterial Cell JHLph28_in This compound (in) Target LpxH Enzyme JHLph28_in->Target Inhibition EffluxPump Efflux Pump JHLph28_in->EffluxPump Substrate JHLph28_out This compound (out) EffluxPump->JHLph28_out Expulsion JHLph28_out->JHLph28_in Entry

Caption: A simplified diagram illustrating the role of efflux pumps in reducing intracellular this compound concentration.

References

Technical Support Center: Troubleshooting JH-Lph-28 MIC Assay Variability

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals who are utilizing the LpxH inhibitor JH-Lph-28 and encountering variability in their Minimum Inhibitory Concentration (MIC) assays. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My MIC values for this compound are consistently higher than expected. What are the potential causes?

A1: Higher than expected MIC values can stem from several factors. Here are the most common culprits and how to address them:

  • Inoculum Density: An inoculum that is too heavy is a frequent cause of elevated MICs.[1] Ensure you are using a standardized inoculum equivalent to a 0.5 McFarland standard, which corresponds to approximately 5 x 10^5 CFU/mL in the final well volume.[2] Always verify your inoculum concentration through serial dilution and plating.

  • Compound Stability/Activity: The activity of this compound could be compromised. Consider the following:

    • Solvent Effects: this compound is a sulfonyl piperazine compound. Ensure that the solvent used to dissolve the compound (e.g., DMSO) is not present at a final concentration that affects bacterial growth or compound activity.

    • Adsorption to Plastics: Lipophilic compounds can adsorb to the surface of standard polystyrene microtiter plates, reducing the effective concentration.[3] If you suspect this is an issue, consider using low-binding plates.

  • Media Composition: The composition of your Mueller-Hinton Broth (MHB) is critical. Cation concentrations (Ca2+ and Mg2+) can influence the activity of some antimicrobials.[4] Use cation-adjusted MHB to ensure consistency.

Q2: My MIC values for this compound are consistently lower than expected. What should I investigate?

A2: Lower than expected MICs are often due to an insufficient bacterial challenge.

  • Inoculum Density: A common reason for artificially low MICs is an inoculum that is too light.[1] Double-check your McFarland standard preparation and your dilution steps to ensure you are achieving the target final inoculum of 5 x 10^5 CFU/mL.

  • Compound Carryover: Inaccurate serial dilutions can lead to higher-than-intended concentrations in your wells, which would result in a lower apparent MIC. Review your pipetting technique and ensure proper mixing at each dilution step.

Q3: I am observing significant well-to-well or plate-to-plate variability in my this compound MIC assays. How can I improve reproducibility?

A3: Lack of reproducibility is a common challenge in MIC testing.[5] Here are key areas to focus on for improvement:

  • Standardize Inoculum Preparation: This is one of the most critical variables.[6] Always prepare your bacterial suspension from a fresh overnight culture and standardize the density using a spectrophotometer or a McFarland standard just before use.

  • Consistent Incubation Conditions: Ensure uniform temperature and atmospheric conditions for all plates.[6] Stacking plates too high in the incubator can lead to temperature gradients and variable growth rates.

  • Media and Reagent Consistency: Use the same lot of media and reagents for experiments that you intend to compare directly.[6] Variations in media composition between batches can affect bacterial growth and compound activity.[7]

  • Control Strains: Always include quality control (QC) strains with known MIC values for this compound or other reference compounds.[1] This will help you determine if variability is due to your specific experiment or a more systemic issue.

Q4: What are the expected MIC values for this compound and related compounds?

A4: The MIC values for sulfonyl piperazine LpxH inhibitors like this compound can vary depending on the bacterial species and specific strain. Below is a summary of reported values from the literature for this compound and a related analog, JH-Lph-33. These can serve as a baseline for comparison.

CompoundOrganismReported MIC (µg/mL)
This compound Klebsiella pneumoniae2.8[8]
JH-Lph-33 Klebsiella pneumoniae1.6[8][9]
JH-Lph-33 Escherichia coli>64[10]

Note: These values are strain-specific and should be used as a general guide. Your results may vary depending on the strain and testing conditions.

Experimental Protocols

Protocol: Broth Microdilution MIC Assay for this compound

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[2][11]

1. Preparation of this compound Stock Solution: a. Dissolve this compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). b. Subsequent dilutions should be made in cation-adjusted Mueller-Hinton Broth (CAMHB).

2. Preparation of Microtiter Plates: a. In a 96-well, sterile, clear-bottom microtiter plate, add 50 µL of CAMHB to columns 2 through 12. b. Prepare a 2x working solution of this compound at the highest concentration to be tested in CAMHB. Add 100 µL of this solution to the wells in column 1. c. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Continue this serial dilution across the plate to column 10. Discard 50 µL from column 10. d. Column 11 will serve as the growth control (no drug), and column 12 will be the sterility control (no bacteria).

3. Inoculum Preparation: a. From a fresh (18-24 hour) agar plate, select several morphologically similar colonies of the test organism. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells (this is typically a 1:100 dilution of the adjusted suspension, but should be validated).

4. Inoculation and Incubation: a. Within 30 minutes of preparation, add 50 µL of the final bacterial suspension to wells in columns 1 through 11. The final volume in these wells will be 100 µL. b. Do not inoculate the sterility control wells in column 12. c. Seal the plate and incubate at 37°C for 16-20 hours in ambient air.

5. Determining the MIC: a. Following incubation, check the sterility control (should be clear) and the growth control (should be turbid). b. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the naked eye.[1]

Visualizations

Troubleshooting Workflow for MIC Assay Variability

G cluster_0 start Inconsistent MIC Results check_inoculum Verify Inoculum Density (0.5 McFarland, Plating) start->check_inoculum inoculum_high MICs Too High? check_inoculum->inoculum_high inoculum_low MICs Too Low? check_inoculum->inoculum_low restandardize_inoculum Adjust Inoculum Prep Protocol inoculum_high->restandardize_inoculum Yes check_compound Investigate Compound (Stability, Solubility, Adsorption) inoculum_high->check_compound No inoculum_low->restandardize_inoculum Yes check_media Check Media (Cation-Adjusted MHB, pH) inoculum_low->check_media No restandardize_inoculum->start compound_issue Use Low-Binding Plates or Fresh Stock Solution check_compound->compound_issue compound_issue->check_media media_issue Use Standardized, QC-Tested Media check_media->media_issue check_controls Review QC Strain MICs media_issue->check_controls controls_ok QC MICs In Range? check_controls->controls_ok systemic_issue Troubleshoot Core Facility (Incubator, Pipettes, etc.) controls_ok->systemic_issue No resolve Reproducible Results controls_ok->resolve Yes systemic_issue->start

Caption: A logical workflow for troubleshooting common sources of variability in MIC assays.

Mechanism of Action: LpxH Inhibition by this compound

G cluster_1 Raetz Pathway of Lipid A Biosynthesis UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxA->UDP_acyl_GlcNAc LpxC LpxC UDP_acyl_GlcNAc->LpxC UDP_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxC->UDP_acyl_GlcN LpxD LpxD UDP_acyl_GlcN->LpxD UDP_diacyl_GlcN UDP-2,3-diacyl-GlcN LpxD->UDP_diacyl_GlcN LpxH LpxH UDP_diacyl_GlcN->LpxH Lipid_X Lipid X LpxH->Lipid_X LpxB LpxB Lipid_X->LpxB DSMP Disaccharide-1-P LpxB->DSMP LpxK LpxK DSMP->LpxK Lipid_IVA Lipid IVA LpxK->Lipid_IVA downstream Further modification & transport to outer membrane Lipid_IVA->downstream JHLph28 This compound JHLph28->LpxH

Caption: this compound inhibits LpxH, a key enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria.

References

potential off-target effects of JH-Lph-28

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: JH-Lph-28

Disclaimer: Information on the specific off-target effects of the experimental LpxH inhibitor this compound is not publicly available. This compound is documented as a potent inhibitor of the UDP-diacylglucosamine pyrophosphohydrolase (LpxH) enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria[1][2]. Its primary goal is to disrupt the formation of the bacterial outer membrane[3][4].

The following guide is a representative template designed to assist researchers in structuring their own internal data regarding the off-target profiling of a novel compound. All data, pathways, and protocols presented are illustrative examples for a hypothetical inhibitor, "Compound-X," and should not be considered factual for this compound.

Frequently Asked Questions (FAQs) - Off-Target Effects of Compound-X

Q1: We are observing unexpected phenotypes in our cellular assays that do not seem related to the primary target inhibition. Could this be due to off-target effects?

A1: Yes, unexpected cellular phenotypes are often an indication of off-target activity. We recommend performing a broad kinase screen and a safety pharmacology panel to identify potential unintended interactions. For Compound-X, initial screens have identified potential interactions with several kinases at concentrations above 1 µM (see Table 1).

Q2: What is the recommended secondary assay to validate a potential off-target kinase hit from a primary screen?

A2: We recommend using a quantitative, cell-based assay to confirm off-target engagement. For example, if your primary screen suggests an off-target interaction with Kinase-B, you should measure the phosphorylation of a known Kinase-B substrate in cells treated with a dose-response of Compound-X. A decrease in substrate phosphorylation would confirm target engagement in a physiological context.

Q3: Our team is concerned about potential off-target effects on the "Kinase-A" signaling pathway. What is the known activity of Compound-X against kinases in this pathway?

A3: Based on our comprehensive kinase profiling (see Table 1), Compound-X shows low-micromolar inhibitory activity against Kinase-A2, a component of the Kinase-A pathway. This interaction may lead to downstream pathway modulation. We advise careful monitoring of this pathway's biomarkers.

cluster_pathway Illustrative Kinase-A Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseA1 Kinase-A1 Receptor->KinaseA1 KinaseA2 Kinase-A2 (Potential Off-Target) KinaseA1->KinaseA2 KinaseA3 Kinase-A3 KinaseA2->KinaseA3 TF Transcription Factor KinaseA3->TF Response Cellular Response (e.g., Proliferation) TF->Response CompoundX Compound-X CompoundX->KinaseA2 cluster_workflow Workflow: Kinase Profiling start Prepare Compound-X (10-point, 3-fold serial dilution) plate Dispense Compound-X and Controls into 384-well assay plates start->plate add_kinase Add Kinase Panel Enzymes (e.g., 280 distinct kinases) plate->add_kinase add_atp Initiate Reaction: Add ATP/Substrate Mix add_kinase->add_atp incubate Incubate at Room Temperature (e.g., 60 minutes) add_atp->incubate detect Add ADP Detection Reagent (Luminescent Readout) incubate->detect read Read Luminescence on Plate Reader detect->read analyze Data Analysis: Calculate % Inhibition and IC50 values read->analyze

References

JH-Lph-28 degradation pathways and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific degradation pathways for JH-Lph-28 have not been publicly documented. The following information is based on the chemical structure of related sulfonyl piperazine compounds and general principles of small molecule stability. These guidelines are intended to provide a starting point for researchers and should be adapted based on experimental observations.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on its putative sulfonyl piperazine structure, this compound is likely susceptible to degradation through several pathways:

  • Hydrolysis: The sulfonamide bond may be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the cleavage of the sulfonyl group from the piperazine ring.

  • Oxidation: The piperazine ring and other functional groups can be targets for oxidation, which can be initiated by exposure to air (auto-oxidation), light (photo-oxidation), or oxidizing agents. This can lead to the formation of N-oxides and other degradation products.

  • Thermal Degradation: High temperatures can accelerate both hydrolytic and oxidative degradation, and may also lead to other thermal decomposition reactions.[1]

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions, particularly if the molecule contains chromophores.

Q2: How should I store this compound to minimize degradation?

A2: To ensure the stability of this compound, we recommend the following storage conditions:

  • Temperature: For long-term storage, keep the compound at -20°C or, ideally, -80°C. For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable.

  • Light: Protect the compound from light by storing it in an amber vial or a container wrapped in aluminum foil.

  • Atmosphere: For maximum stability, especially for solutions, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Form: Store the compound as a dry powder if possible, as solutions are generally more prone to degradation.

Q3: I am seeing unexpected peaks in my analytical chromatography (HPLC, LC-MS) when analyzing this compound. What could be the cause?

A3: Unexpected peaks are often indicative of degradation products. Consider the following possibilities:

  • Sample Preparation: Degradation may be occurring during sample preparation. Ensure that the solvents used are of high purity and are degassed. Avoid prolonged exposure of the sample to ambient conditions.

  • Mobile Phase: The pH of your mobile phase could be promoting hydrolysis. If you are using an acidic or basic mobile phase, try to neutralize your sample before injection if possible, or use a mobile phase with a more neutral pH if your chromatography allows.

  • Column Temperature: High column temperatures can cause on-column degradation. If you suspect this, try running the analysis at a lower temperature.

  • Impurity in the original sample: The peak could be an impurity from the synthesis and not a degradation product. Always refer to the certificate of analysis.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Loss of compound potency over time Chemical degradation of this compound.Review storage conditions. Perform a forced degradation study to identify the primary degradation pathway and then implement specific preventative measures.
Appearance of new peaks in chromatogram Formation of degradation products.Analyze the new peaks by mass spectrometry to identify their structures. This will help in elucidating the degradation pathway. Compare the degradation profile with that from forced degradation studies.
Inconsistent results between experiments Variable degradation of this compound stock solutions.Prepare fresh stock solutions for each experiment. If this is not feasible, aliquot stock solutions and store them at -80°C. Avoid repeated freeze-thaw cycles.
Precipitation in stock solution Poor solubility or degradation leading to insoluble products.Try a different solvent system. Ensure the storage temperature is appropriate. If precipitation is due to degradation, the solution should be discarded.

Potential Degradation Pathways

The following diagram illustrates the plausible degradation pathways for a generic sulfonyl piperazine compound like this compound.

Hypothetical Degradation Pathways of this compound This compound This compound Hydrolytic Degradation Product Hydrolytic Degradation Product This compound->Hydrolytic Degradation Product Acid/Base Hydrolysis Oxidative Degradation Product Oxidative Degradation Product This compound->Oxidative Degradation Product Oxidation (e.g., H2O2) Photolytic Degradation Product Photolytic Degradation Product This compound->Photolytic Degradation Product UV/Vis Light Exposure

Caption: Hypothetical degradation pathways of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the stability of this compound and to develop a stability-indicating analytical method.[2][3][4]

Objective: To identify the potential degradation products of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Keep the stock solution (in a sealed vial) at 60°C for 7 days.

    • Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B option 2) for an exposure of not less than 1.2 million lux hours and 200 watt hours/square meter.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 2, 6, 12, 24 hours for hydrolysis and oxidation; daily for thermal and photostability), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples by a suitable stability-indicating method, such as reverse-phase HPLC with UV detection or LC-MS.

  • Data Analysis:

    • Calculate the percentage of degradation for each condition.

    • Identify and characterize the major degradation products using mass spectrometry.

Forced Degradation Experimental Workflow

Forced Degradation Experimental Workflow cluster_stress Stress Conditions Acid_Hydrolysis Acid Hydrolysis (0.1 M HCl, 60°C) Analyze_Samples Analyze by HPLC/LC-MS Acid_Hydrolysis->Analyze_Samples Base_Hydrolysis Base Hydrolysis (0.1 M NaOH, 60°C) Base_Hydrolysis->Analyze_Samples Oxidation Oxidation (3% H2O2, RT) Oxidation->Analyze_Samples Thermal Thermal (60°C) Thermal->Analyze_Samples Photolytic Photolytic (ICH Q1B) Photolytic->Analyze_Samples Prepare_Stock Prepare this compound Stock Solution Prepare_Stock->Acid_Hydrolysis Prepare_Stock->Base_Hydrolysis Prepare_Stock->Oxidation Prepare_Stock->Thermal Prepare_Stock->Photolytic Data_Analysis Identify Degradants and Pathways Analyze_Samples->Data_Analysis

Caption: Workflow for conducting forced degradation studies.

Summary of Stability Recommendations

Parameter Recommendation Rationale
Storage Temperature -80°C (long-term), 2-8°C (short-term)To minimize thermal degradation and slow down chemical reactions.
Light Exposure Protect from light (use amber vials)To prevent photolytic degradation.
Atmosphere Store under inert gas (Ar, N₂)To prevent oxidative degradation.
pH of Solutions Maintain near neutral pH (6-8)To avoid acid or base-catalyzed hydrolysis.
Solvent Use high-purity, anhydrous solventsTo minimize solvent-mediated degradation.
Freeze-Thaw Cycles Avoid repeated cyclesTo prevent physical and chemical degradation of the compound in solution.

References

Technical Support Center: Addressing JH-Lph-28 Precipitation in Experimental Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation issues with the LpxH inhibitor, JH-Lph-28, in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation?

This compound is a potent, fluoro-substituted sulfonyl piperazine analog that acts as an inhibitor of UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH), a key enzyme in the lipid A biosynthesis pathway of Gram-negative bacteria.[1][2] Its chemical structure, while crucial for its inhibitory activity, likely contributes to its hydrophobic nature and limited aqueous solubility, making it susceptible to precipitation in aqueous-based experimental media.

Q2: What are the common causes of this compound precipitation?

Precipitation of compounds like this compound in experimental media can be attributed to several factors:

  • Low Aqueous Solubility: The inherent chemical structure of this compound suggests it is a lipophilic molecule with limited solubility in aqueous solutions.

  • Improper Dissolution: Incorrect solvent choice or dissolution technique can lead to the formation of insoluble aggregates.

  • High Final Concentration: Exceeding the solubility limit of this compound in the final experimental medium is a primary cause of precipitation.

  • Media Composition: Components of the experimental media, such as salts and proteins, can interact with this compound and reduce its solubility.

  • pH and Temperature: Changes in the pH or temperature of the media can alter the ionization state and solubility of the compound.

  • Solvent Shock: Rapid dilution of a concentrated DMSO stock of this compound into an aqueous medium can cause the compound to crash out of solution.

Q3: How can I visually identify this compound precipitation?

Precipitation can manifest as:

  • Visible particles or crystals: You may observe solid matter suspended in the medium or settled at the bottom of the culture vessel.

  • Cloudiness or turbidity: The experimental medium may appear hazy or opaque.

  • A thin film on the surface: A layer of the compound may form on the surface of the medium.

Microscopic examination can also help to confirm the presence of crystalline or amorphous precipitate.

Troubleshooting Guide

This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your experiments.

Problem: this compound precipitates upon addition to my experimental medium.

Solution Workflow:

start Precipitation Observed check_stock 1. Verify Stock Solution (Clear, no precipitate?) start->check_stock prepare_fresh Prepare fresh stock solution check_stock->prepare_fresh No check_concentration 2. Review Final Concentration (Is it too high?) check_stock->check_concentration Yes prepare_fresh->check_concentration reduce_concentration Reduce final concentration check_concentration->reduce_concentration Yes optimize_dissolution 3. Optimize Dissolution Protocol check_concentration->optimize_dissolution No reduce_concentration->optimize_dissolution prewarm_media Pre-warm media to 37°C optimize_dissolution->prewarm_media slow_addition Add stock dropwise while vortexing prewarm_media->slow_addition modify_media 4. Modify Experimental Media slow_addition->modify_media increase_dmso Increase final DMSO concentration (up to 0.5%, with controls) modify_media->increase_dmso use_solubilizer Consider solubility enhancers (e.g., cyclodextrins) increase_dmso->use_solubilizer success Precipitation Resolved use_solubilizer->success failure Precipitation Persists use_solubilizer->failure

Caption: A stepwise workflow to troubleshoot this compound precipitation.

Data Presentation

Predicted Physicochemical Properties of this compound

The following table summarizes the predicted physicochemical properties of this compound, which indicate its hydrophobic nature and potential for low aqueous solubility. These values were obtained using various online cheminformatics tools.

PropertyPredicted ValueImplication for Solubility
Molecular Formula C₂₁H₂₁F₄N₃O₃S
Molecular Weight 487.47 g/mol
logP (Octanol/Water Partition Coefficient) 3.5 - 4.5Indicates high lipophilicity and preference for non-polar environments.
Aqueous Solubility (logS) -4.0 to -5.0Predicts low solubility in water.
pKa (most basic) 4.0 - 5.0The piperazine nitrogen is weakly basic.
pKa (most acidic) > 10No significant acidic functional groups.

Disclaimer: These are in silico predictions and should be used as a guide. Experimental determination is recommended for precise values.

Experimental Protocols

Recommended Protocol for Preparing this compound Stock Solutions

To minimize precipitation, it is crucial to prepare a high-quality, concentrated stock solution in an appropriate organic solvent.

  • Solvent Selection: Use 100% Dimethyl Sulfoxide (DMSO) of anhydrous, cell culture grade.

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution:

    • Add the calculated volume of DMSO to achieve a high concentration stock (e.g., 10-20 mM).

    • Vortex thoroughly for at least 1-2 minutes to ensure complete dissolution.

    • Gentle warming (up to 37°C) and sonication can be used to aid dissolution if necessary.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol for Diluting this compound into Experimental Media

This protocol is designed to minimize "solvent shock" and prevent precipitation upon dilution.

  • Pre-warm Media: Warm the experimental medium to the experimental temperature (typically 37°C).

  • Calculate Dilution: Determine the volume of the this compound stock solution needed to achieve the desired final concentration. Ensure the final DMSO concentration in the medium does not exceed a level that affects your experimental system (typically ≤ 0.5%). Always include a vehicle control (DMSO alone) in your experiments.

  • Slow Addition and Mixing:

    • While gently vortexing or swirling the pre-warmed medium, add the calculated volume of the this compound stock solution dropwise.

    • Continue to mix for a few seconds after addition to ensure homogenous distribution.

  • Visual Inspection: Visually inspect the medium for any signs of precipitation (cloudiness or visible particles). If precipitation is observed, consider further optimization as described in the troubleshooting guide.

Signaling Pathway

Lipid A Biosynthesis (Raetz Pathway) and Inhibition by this compound

This compound targets the LpxH enzyme in the Raetz pathway, which is essential for the synthesis of Lipid A, a critical component of the outer membrane of Gram-negative bacteria. Inhibition of this pathway disrupts bacterial membrane integrity.

lipid_a_pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-OH-acyl)-GlcNAc LpxA->UDP_3_O_acyl_GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcN UDP-3-O-(R-3-OH-acyl)-GlcN LpxC->UDP_3_O_acyl_GlcN LpxD LpxD UDP_3_O_acyl_GlcN->LpxD UDP_2_3_diacyl_GlcN UDP-2,3-diacyl-GlcN LpxD->UDP_2_3_diacyl_GlcN LpxH LpxH UDP_2_3_diacyl_GlcN->LpxH Lipid_X Lipid X LpxH->Lipid_X LpxB LpxB Lipid_X->LpxB Disaccharide_1_P Disaccharide-1-P LpxB->Disaccharide_1_P LpxK LpxK Disaccharide_1_P->LpxK Lipid_IVA Lipid IVA LpxK->Lipid_IVA KdtA KdtA Lipid_IVA->KdtA Kdo2_Lipid_IVA (Kdo)2-Lipid IVA KdtA->Kdo2_Lipid_IVA LpxL LpxL Kdo2_Lipid_IVA->LpxL LpxM LpxM LpxL->LpxM Lipid_A Lipid A LpxM->Lipid_A JHLph28 This compound JHLph28->LpxH

Caption: The Raetz pathway of Lipid A biosynthesis and the inhibitory action of this compound on the LpxH enzyme.

References

Validation & Comparative

JH-Lph-28 vs. Other LpxH Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Gram-negative bacteria presents a significant global health challenge, necessitating the discovery of novel antibiotics with new mechanisms of action.[1][2][3] One promising target is the enzyme UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH), a key enzyme in the lipid A biosynthetic pathway.[1][2][3] Lipid A is an essential component of the outer membrane of most Gram-negative bacteria, and its inhibition leads to bacterial cell death.[1][2][3] This guide provides a comparative analysis of JH-Lph-28, a potent LpxH inhibitor, against other notable inhibitors of the same class, supported by experimental data.

Overview of LpxH Inhibition

The Raetz pathway of lipid A biosynthesis is essential for the viability of Gram-negative bacteria.[1][2] LpxH catalyzes the fourth step in this pathway, the hydrolysis of UDP-2,3-diacylglucosamine to produce lipid X and UMP. Inhibition of LpxH not only blocks the production of lipid A but also leads to the accumulation of toxic intermediates, resulting in a bactericidal effect.[1][2] The sulfonyl piperazine scaffold has emerged as a promising chemical class for the development of LpxH inhibitors.[1][3][4]

LpxH Inhibition Pathway

LpxH_Inhibition_Pathway cluster_raetz Raetz Pathway of Lipid A Biosynthesis cluster_inhibitors LpxH Inhibitors UDP-GlcNAc UDP-GlcNAc LpxA LpxA UDP-GlcNAc->LpxA UDP-3-O-acyl-GlcNAc UDP-3-O-acyl-GlcNAc LpxA->UDP-3-O-acyl-GlcNAc LpxC LpxC UDP-3-O-acyl-GlcNAc->LpxC UDP-3-O-acyl-GlcNAc-O-deacetylase UDP-3-O-acyl-GlcNAc-O-deacetylase LpxC->UDP-3-O-acyl-GlcNAc-O-deacetylase LpxD LpxD UDP-3-O-acyl-GlcNAc-O-deacetylase->LpxD UDP-2,3-diacyl-GlcN UDP-2,3-diacyl-GlcN LpxD->UDP-2,3-diacyl-GlcN LpxH LpxH UDP-2,3-diacyl-GlcN->LpxH Lipid X Lipid X LpxH->Lipid X LpxB LpxB Lipid X->LpxB Disaccharide-1-P Disaccharide-1-P LpxB->Disaccharide-1-P LpxK LpxK Disaccharide-1-P->LpxK Lipid IVA Lipid IVA LpxK->Lipid IVA WaaA WaaA Lipid IVA->WaaA Kdo2-Lipid IVA Kdo2-Lipid IVA WaaA->Kdo2-Lipid IVA LPS LPS Kdo2-Lipid IVA->LPS This compound This compound This compound->LpxH Inhibition Other Sulfonyl\nPiperazine Inhibitors Other Sulfonyl Piperazine Inhibitors Other Sulfonyl\nPiperazine Inhibitors->LpxH

Caption: The Raetz pathway for lipid A biosynthesis and the inhibitory action of this compound and other sulfonyl piperazine inhibitors on the LpxH enzyme.

Comparative Performance Data

The following tables summarize the in vitro efficacy of this compound and other selected LpxH inhibitors against key Gram-negative pathogens.

Table 1: In Vitro LpxH Inhibition (IC50, µM)
InhibitorK. pneumoniae LpxHE. coli LpxHReference(s)
This compound 0.11 0.083 [4]
AZ10.360.14[4]
JH-LPH-330.0260.046[4]
JH-LPH-1060.0000440.000058[5]
JH-LPH-1070.000130.00013[5]
EBL-3647-2.2 nM (0.0022 µM)[5]
EBL-3599-3.5 nM (0.0035 µM)[5]

Note: Lower IC50 values indicate greater potency.

Table 2: Antibacterial Activity (MIC, µg/mL)
InhibitorK. pneumoniae (Wild-Type)E. coli (Wild-Type)Reference(s)
This compound 1.6 Inactive [4]
AZ1>64Inactive[2][4]
JH-LPH-331.6Inactive[2][4]
JH-LPH-107-Potent Activity[5]

Note: Lower MIC values indicate greater antibacterial activity. "Inactive" indicates no measurable activity at the tested concentrations.

Analysis of Comparative Data

This compound demonstrates potent inhibition of LpxH from both K. pneumoniae and E. coli, with IC50 values of 0.11 µM and 0.083 µM, respectively.[4] This represents a significant improvement over the first-generation LpxH inhibitor, AZ1.[4] Notably, JH-LPH-33, a chloro-substituted analog, exhibits even greater potency against the LpxH enzyme.[4]

More recent developments, such as the pyridinyl sulfonyl piperazine inhibitors JH-LPH-106 and JH-LPH-107, have shown remarkably potent enzymatic inhibition, with IC50 values in the low nanomolar and even picomolar range.[5]

In terms of antibacterial activity, this compound displays a minimum inhibitory concentration (MIC) of 1.6 µg/mL against wild-type K. pneumoniae.[4] However, similar to AZ1 and JH-LPH-33, it lacks activity against wild-type E. coli, suggesting challenges with outer membrane permeability in this species.[2][4] In contrast, newer compounds like JH-LPH-107 have demonstrated potent activity against wild-type E. coli, highlighting successful optimization efforts to overcome this barrier.[5]

Experimental Protocols

LpxE-Coupled Malachite Green Assay for LpxH Activity

This assay provides a non-radioactive, colorimetric method for determining LpxH activity and inhibition.

LpxE_Assay_Workflow cluster_reagents Reaction Components cluster_steps Experimental Steps LpxH LpxH Step1 Incubate LpxH, UDP-DAGn, and Inhibitor LpxH->Step1 UDP-DAGn UDP-2,3-diacylglucosamine (Substrate) UDP-DAGn->Step1 Inhibitor This compound or Other Inhibitor Inhibitor->Step1 LpxE LpxE Step2 LpxH produces Lipid X and UMP. UMP is hydrolyzed by LpxE to produce Uridine and Pi. LpxE->Step2 Malachite Green\nReagent Malachite Green Reagent Step3 Add Malachite Green Reagent Malachite Green\nReagent->Step3 Step1->Step2 Step2->Step3 Step4 Measure Absorbance at 620 nm Step3->Step4

Caption: Workflow for the LpxE-coupled malachite green assay to measure LpxH inhibition.

Detailed Methodology:

  • Reaction Setup: Reactions are typically performed in a 96-well plate format. The reaction mixture contains Tris-HCl buffer (pH 8.0), BSA, Triton X-100, MnCl2, DTT, and the LpxH substrate, UDP-2,3-diacylglucosamine (UDP-DAGn).[1]

  • Inhibitor Addition: The LpxH inhibitor (e.g., this compound) is added at varying concentrations.

  • Enzyme Addition and Incubation: The reaction is initiated by adding the LpxH enzyme. The mixture is incubated at 37°C.[1]

  • Coupled Reaction: The pyrophosphatase LpxE is included in the reaction. LpxE hydrolyzes the UMP product of the LpxH reaction to release inorganic phosphate (Pi).[6]

  • Colorimetric Detection: The reaction is stopped, and a malachite green-based reagent is added. This reagent forms a colored complex with the inorganic phosphate produced.[6]

  • Data Analysis: The absorbance is measured at approximately 620 nm. The IC50 value, the concentration of inhibitor required to reduce LpxH activity by 50%, is calculated from a dose-response curve.[6]

Minimum Inhibitory Concentration (MIC) Determination

Methodology:

  • Bacterial Culture: The bacterial strain of interest (e.g., K. pneumoniae) is grown to a specific optical density in a suitable broth medium.

  • Serial Dilutions: The LpxH inhibitor is serially diluted in a 96-well plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the inhibitor that completely inhibits visible bacterial growth.[1]

Conclusion

This compound is a potent inhibitor of the LpxH enzyme, demonstrating significant improvement over early-generation compounds like AZ1. While its antibacterial spectrum is currently limited, it serves as an important chemical scaffold for the development of new antibiotics. The ongoing research and development of sulfonyl piperazine LpxH inhibitors, as evidenced by the exceptional potency of newer analogs, highlight the promise of this target for combating multidrug-resistant Gram-negative infections. Further optimization to enhance outer membrane permeability will be crucial for the clinical translation of this promising class of antibiotics.

References

A Comparative Guide to the Efficacy of LpxH Inhibitors: JH-Lph-28 and JH-LPH-33

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two promising antibiotic candidates, JH-Lph-28 and JH-LPH-33. Both compounds are sulfonyl piperazine analogs that target the UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH), an essential enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria.[1][2] Inhibition of this pathway disrupts the formation of the bacterial outer membrane, leading to cell death.[3] This novel mechanism of action makes them valuable candidates in the fight against multidrug-resistant infections.[3]

Executive Summary

JH-LPH-33 consistently demonstrates superior in vitro efficacy compared to this compound. The chloro-substituted analog, JH-LPH-33, exhibits lower IC50 values against LpxH from both Klebsiella pneumoniae and Escherichia coli, as well as a more potent minimum inhibitory concentration (MIC) against wild-type K. pneumoniae.[4] This enhanced activity is attributed to its design, which was informed by the structural and dynamic analysis of a parent compound, AZ1, to achieve a better fit within the enzyme's cryptic inhibitor envelope.[4][5]

Quantitative Efficacy Data

The following table summarizes the key in vitro efficacy data for this compound and JH-LPH-33.

ParameterThis compoundJH-LPH-33Reference(s)
IC50 vs. K. pneumoniae LpxH 0.11 µM0.026 µM[1][4]
IC50 vs. E. coli LpxH 0.083 µM0.046 µM[1][4]
MIC vs. wild-type K. pneumoniae 2.8 µg/mL (another source states 1.6 µg/mL)1.6 µg/mL (another source states 0.66 µg/mL)[1][4][6]
MIC vs. wild-type E. coli >64 µg/mL>64 µg/mL[4][6]

Mechanism of Action: Inhibition of the Raetz Pathway

Both this compound and JH-LPH-33 exert their antibacterial effects by inhibiting LpxH, a crucial enzyme in the Raetz pathway of lipid A biosynthesis. This pathway is responsible for the synthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. The diagram below illustrates the Raetz pathway and the point of inhibition by this compound and JH-LPH-33.

Raetz_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-OH-acyl)-GlcNAc LpxA->UDP_3_O_acyl_GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcN UDP-3-O-(R-3-OH-acyl)-GlcN LpxC->UDP_3_O_acyl_GlcN LpxD LpxD UDP_3_O_acyl_GlcN->LpxD UDP_2_N_3_O_diacyl_GlcN UDP-2,3-diacyl-GlcN LpxD->UDP_2_N_3_O_diacyl_GlcN LpxH LpxH (Target) UDP_2_N_3_O_diacyl_GlcN->LpxH Lipid_X Lipid X LpxH->Lipid_X Inhibitors This compound JH-LPH-33 Inhibitors->LpxH LpxB LpxB Lipid_X->LpxB DS_1_P Disaccharide-1-P LpxB->DS_1_P LpxK LpxK DS_1_P->LpxK Lipid_IVA Lipid IVA LpxK->Lipid_IVA

Caption: The Raetz Pathway of Lipid A Biosynthesis and LpxH Inhibition.

Experimental Protocols

LpxH Inhibition Assay (IC50 Determination)

The in vitro potency of this compound and JH-LPH-33 against LpxH was determined using a coupled-enzyme assay. The activity of LpxH is monitored by measuring the release of UMP, which is then used in a series of reactions that ultimately lead to the oxidation of NADH to NAD+, resulting in a decrease in absorbance at 340 nm.

Experimental Workflow:

LpxH_Assay_Workflow cluster_reaction Reaction Mixture cluster_detection Detection System LpxH_enzyme LpxH Enzyme UMP_release UMP Release LpxH_enzyme->UMP_release Inhibitor This compound or JH-LPH-33 Inhibitor->LpxH_enzyme Substrate UDP-2,3-diacylglucosamine Substrate->LpxH_enzyme Coupling_enzymes Coupling Enzymes (NDK, PK, LDH) UMP_release->Coupling_enzymes NADH_oxidation NADH Oxidation Coupling_enzymes->NADH_oxidation Absorbance_measurement Measure Absorbance at 340 nm NADH_oxidation->Absorbance_measurement IC50_calc IC50 Value Calculation Absorbance_measurement->IC50_calc Calculate IC50

Caption: Workflow for LpxH Inhibition Assay.

Detailed Method:

  • The reaction is initiated by adding the LpxH enzyme to a reaction mixture containing the substrate (UDP-2,3-diacylglucosamine), the inhibitor (this compound or JH-LPH-33 at varying concentrations), and a coupling system.

  • The coupling system consists of nucleoside-diphosphate kinase (NDK), pyruvate kinase (PK), lactate dehydrogenase (LDH), phosphoenolpyruvate (PEP), and NADH.

  • LpxH hydrolyzes the substrate, releasing UMP.

  • NDK, in the presence of ATP, phosphorylates UMP to UDP and then to UTP.

  • PK transfers a phosphate group from PEP to ADP (generated from the NDK reaction), producing pyruvate and ATP.

  • LDH catalyzes the reduction of pyruvate to lactate, which is coupled to the oxidation of NADH to NAD+.

  • The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.

  • IC50 values are calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using the broth microdilution method.

Experimental Workflow:

MIC_Assay_Workflow Prepare_Inoculum Prepare Bacterial Inoculum Inoculate_Plate Inoculate wells with bacteria Prepare_Inoculum->Inoculate_Plate Serial_Dilution Serially Dilute Inhibitors in 96-well plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C Inoculate_Plate->Incubate Visual_Inspection Visually Inspect for Growth Incubate->Visual_Inspection Determine_MIC Determine MIC Visual_Inspection->Determine_MIC

Caption: Workflow for MIC Determination.

Detailed Method:

  • A standardized inoculum of the test bacterium (e.g., K. pneumoniae or E. coli) is prepared.

  • Two-fold serial dilutions of this compound and JH-LPH-33 are prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Each well is inoculated with the bacterial suspension.

  • The plate is incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

The available in vitro data strongly suggests that JH-LPH-33 is a more potent inhibitor of LpxH and a more effective antibiotic against K. pneumoniae than this compound. The rational design of JH-LPH-33, based on detailed structural and dynamic studies, has successfully yielded a compound with enhanced efficacy. Further investigation, including in vivo studies, is warranted to fully elucidate the therapeutic potential of these promising LpxH inhibitors.

References

Validation of JH-Lph-28 as a Potent LpxH Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of JH-Lph-28, a novel sulfonyl piperazine analog, with other known inhibitors of UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH). LpxH is a critical enzyme in the Raetz pathway of lipid A biosynthesis in Gram-negative bacteria, making it a prime target for the development of new antibiotics. This document summarizes key performance data, details experimental protocols for inhibitor validation, and visualizes the relevant biological pathways and experimental workflows.

Comparative Performance of LpxH Inhibitors

The following table summarizes the in vitro potency and antibacterial activity of this compound in comparison to other sulfonyl piperazine LpxH inhibitors.

CompoundTarget EnzymeIC₅₀ (μM)[1]OrganismMIC (μg/mL)[1][2]
This compound K. pneumoniae LpxH0.11K. pneumoniae (WT)2.8
E. coli LpxH0.083E. coli (WT) + PMBNNot Reported
AZ1 K. pneumoniae LpxH0.36K. pneumoniae (WT)>64
E. coli LpxH0.14E. coli (WT) + PMBNNot Reported
JH-LPH-33 K. pneumoniae LpxH0.026K. pneumoniae (WT)1.6
E. coli LpxH0.046E. coli (WT) + PMBNNot Reported

WT : Wild-Type; PMBN : Polymyxin B nonapeptide (potentiates activity against E. coli)

Signaling Pathway and Experimental Workflow

To understand the context of LpxH inhibition and the methods used for validation, the following diagrams illustrate the Raetz pathway of lipid A biosynthesis and a typical experimental workflow for assessing inhibitor potency.

Raetz_Pathway cluster_inhibition Inhibition UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R)-3-hydroxymyristoyl-GlcNAc LpxA->UDP_3_O_acyl_GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcN UDP-3-O-(R)-3-hydroxymyristoyl-GlcN LpxC->UDP_3_O_acyl_GlcN LpxD LpxD UDP_3_O_acyl_GlcN->LpxD UDP_DAGn UDP-2,3-diacylglucosamine (UDP-DAGn) LpxD->UDP_DAGn LpxH LpxH UDP_DAGn->LpxH LpxB LpxB UDP_DAGn->LpxB Lipid_X 2,3-diacyl-GlcN-1-P (Lipid X) LpxH->Lipid_X Lipid_X->LpxB DSMP Disaccharide-1-P LpxB->DSMP Further_steps Further enzymatic steps DSMP->Further_steps Lipid_A Lipid A Further_steps->Lipid_A JH_Lph_28 This compound JH_Lph_28->LpxH

Caption: The Raetz pathway for lipid A biosynthesis in Gram-negative bacteria.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay (LpxE-coupled) cluster_analysis Data Analysis Purify_LpxH Purify LpxH Enzyme Incubate Incubate LpxH, Inhibitor, and UDP-DAGn Purify_LpxH->Incubate Synthesize_Inhibitor Synthesize/Obtain Inhibitor (e.g., this compound) Synthesize_Inhibitor->Incubate Prepare_Substrate Prepare Substrate (UDP-DAGn) Prepare_Substrate->Incubate LpxE_coupling Add LpxE to detect Lipid X production Incubate->LpxE_coupling Malachite_Green Add Malachite Green Reagent to detect phosphate LpxE_coupling->Malachite_Green Measure_Absorbance Measure Absorbance (e.g., at 620 nm) Malachite_Green->Measure_Absorbance Plot_Data Plot Dose-Response Curve Measure_Absorbance->Plot_Data Calculate_IC50 Calculate IC₅₀ Value Plot_Data->Calculate_IC50

Caption: Workflow for determining the IC₅₀ of an LpxH inhibitor.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

LpxE-Coupled Malachite Green Assay for LpxH Inhibition

This assay is used to determine the in vitro potency (IC₅₀) of compounds against LpxH.[3]

1. Reagents and Materials:

  • Purified LpxH enzyme (e.g., from K. pneumoniae or E. coli)

  • UDP-2,3-diacylglucosamine (UDP-DAGn) substrate

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • Assay buffer: 20 mM Tris-HCl (pH 8.0), 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl₂, 1 mM DTT.[3]

  • LpxE enzyme

  • Malachite Green reagent

2. Procedure:

  • Prepare a reaction mixture containing the assay buffer and the LpxH enzyme.

  • Add varying concentrations of the test inhibitor to the reaction mixture.

  • Initiate the reaction by adding the UDP-DAGn substrate.[3]

  • Incubate the reaction at 37°C.

  • Stop the LpxH reaction and initiate the LpxE coupling reaction by adding LpxE. LpxE cleaves the 1-phosphate from the product of the LpxH reaction, lipid X, releasing inorganic phosphate.

  • Add Malachite Green reagent to the reaction. This reagent forms a colored complex with the inorganic phosphate released.

  • Measure the absorbance of the solution at approximately 620 nm.

  • The absorbance is proportional to the amount of phosphate produced, and therefore to the activity of the LpxH enzyme.

3. Data Analysis:

  • Plot the percentage of LpxH inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce LpxH activity by 50%.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[3]

1. Reagents and Materials:

  • Bacterial strain (e.g., K. pneumoniae ATCC 10031)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test inhibitor (e.g., this compound)

  • 96-well microtiter plates

2. Procedure:

  • Prepare a serial dilution of the test inhibitor in CAMHB in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the bacterial strain in CAMHB.

  • Add the bacterial inoculum to each well of the microtiter plate.

  • Include positive (no inhibitor) and negative (no bacteria) growth controls.

  • Incubate the plates at 37°C for 18-24 hours.

3. Data Analysis:

  • Visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the inhibitor at which there is no visible growth of the bacteria.

Conclusion

This compound demonstrates potent inhibitory activity against LpxH from clinically relevant Gram-negative pathogens, K. pneumoniae and E. coli.[1][2] Its IC₅₀ values are in the nanomolar range, and it exhibits significant antibacterial activity against wild-type K. pneumoniae.[1][2] The data presented in this guide, along with the detailed protocols, provide a strong foundation for further investigation and development of this compound and related compounds as a new class of antibiotics targeting the essential lipid A biosynthesis pathway. The continued exploration of sulfonyl piperazine analogs holds promise for addressing the growing threat of multidrug-resistant Gram-negative infections.

References

Comparative Analysis of Sulfonyl Piperazine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of sulfonyl piperazine analogs across various therapeutic targets. The following sections detail their performance based on experimental data, outline the methodologies used for their evaluation, and visualize key biological pathways and experimental workflows.

The sulfonyl piperazine scaffold is a versatile pharmacophore that has been incorporated into a wide range of biologically active compounds. Analogs based on this structure have shown promise as antibacterial, anti-diabetic, and anti-influenza agents, as well as modulators of central nervous system targets. This guide offers a comparative analysis of these analogs, focusing on their structure-activity relationships (SAR) and performance in key in vitro assays.

Performance Comparison of Sulfonyl Piperazine Analogs

The biological activity of sulfonyl piperazine analogs is highly dependent on the nature and position of substituents on the piperazine ring and the terminal aryl groups. The following tables summarize the quantitative data for various analogs against different therapeutic targets.

LpxH Inhibitors for Antibacterial Applications

LpxH is an essential enzyme in the lipid A biosynthetic pathway of most Gram-negative bacteria, making it an attractive target for novel antibiotics. The inhibitory activity of several sulfonyl piperazine analogs against LpxH from Klebsiella pneumoniae and Escherichia coli is presented below.

Compound IDModificationsTarget OrganismAssay TypeIC50 (µM)Reference
AZ1 Parent CompoundK. pneumoniaeLpxH Inhibition0.36[1]
E. coliLpxH Inhibition0.14[1]
JH-LPH-06 m-bromophenyl piperazineE. coliLpxH Inhibition>45% inhibition at 1 µM[1]
JH-LPH-07 m-chlorophenyl piperazineE. coliLpxH Inhibition>45% inhibition at 1 µM[1]
JH-LPH-08 m-iodophenyl piperazineE. coliLpxH Inhibition>45% inhibition at 1 µM[1]
JH-LPH-18 1,4-diazacycloheptane linkerE. coliLpxH InhibitionLess potent than AZ1[1]
JH-LPH-19 1,5-diazacyclooctane linkerE. coliLpxH InhibitionLess potent than AZ1[1]
Sigma Receptor Ligands

Sigma receptors are implicated in a variety of central nervous system disorders. The binding affinities (Ki) of arylalkylsulfonyl piperazine derivatives for sigma-1 (σ1) and sigma-2 (σ2) receptors are compared below.

Compound IDModificationsReceptorKi (nM)σ1/σ2 SelectivityReference
Analog A 4-benzyl-1-(3-iodobenzylsulfonyl)piperidineσ10.96 ± 0.0596
σ291.8 ± 8.1
Analog B Halogen substituted sulfonamidesσ1High Affinity-
σ2Low Affinity-
α-Amylase Inhibitors for Anti-Diabetic Applications

Inhibition of α-amylase is a key therapeutic strategy for managing type 2 diabetes. The IC50 values of various piperazine sulfonamide analogs against α-amylase are presented below.

Compound IDModificationsIC50 (µM)Reference
Acarbose (Standard) -1.353 ± 0.232[2]
Analog 1 1-((4-fluorophenyl)sulfonyl)-4-(4-methylbenzyl)piperazine1.571 ± 0.05[3]
Analog 2 N/A2.064 ± 0.04[3]
Analog 3 N/A2.348 ± 0.444[3]
Analog 7 N/A2.118 ± 0.204[3]
Compound 4 Phenylsulfonyl piperazine with two fluorine atoms80.61 ± 0.62 (% inhibition)[4][5][6]
Anti-Influenza Virus Agents

Nucleozin and its analogs, which feature a piperazine-like core, have demonstrated potent anti-influenza activity by targeting the viral nucleoprotein (NP).

Compound IDModificationsVirus StrainIC50 (µM)Reference
Nucleozin (nlz) Parent CompoundA/H1N1/WSN/330.06[7][8]
Analog 9 Constrained core structureA/Caledonia H1N1Inactive[8]
Analog 10 Constrained core structureA/Caledonia H1N1Inactive[8]
Compound 3b 1H-1,2,3-triazole-4-carboxamide derivativeH3N2 and H1N1 strains0.5 - 4.6[9]
Compound 6i 2,3-dichlorobenzene substituted analogInfluenza AMost remarkable in vitro activity[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

LpxH Inhibition Assay (LpxE-Coupled Malachite Green Assay)

This assay quantitatively measures the inhibition of LpxH, a pyrophosphatase in the lipid A biosynthesis pathway.[1][10][11]

  • Principle: LpxH hydrolyzes UDP-2,3-diacylglucosamine to produce lipid X and UMP. The product, lipid X, is then dephosphorylated by the phosphatase LpxE, releasing inorganic phosphate. The released phosphate is quantified colorimetrically using a malachite green-based reagent.

  • Reagents:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM MgCl₂, 0.01% Triton X-100.

    • LpxH enzyme (e.g., from E. coli or K. pneumoniae).

    • LpxE enzyme (e.g., from Aquifex aeolicus).

    • Substrate: UDP-2,3-diacylglucosamine.

    • Test compounds (sulfonyl piperazine analogs) dissolved in DMSO.

    • Malachite Green Reagent: Solution of malachite green, ammonium molybdate, and a stabilizing agent in acid.

  • Procedure: a. A reaction mixture containing assay buffer, LpxH, LpxE, and the test compound (or DMSO for control) is pre-incubated. b. The reaction is initiated by the addition of the substrate, UDP-2,3-diacylglucosamine. c. The reaction is incubated at a specified temperature (e.g., 30°C) for a defined period. d. The reaction is stopped by the addition of the Malachite Green Reagent. e. After color development, the absorbance is measured at a wavelength of 620-650 nm.

  • Data Analysis: The percentage of LpxH inhibition is calculated by comparing the absorbance of the wells containing the test compound to the control wells (with DMSO). IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Sigma-1 and Sigma-2 Receptor Binding Assay

This radioligand binding assay is used to determine the affinity of test compounds for sigma-1 and sigma-2 receptors.

  • Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to sigma receptors in a membrane preparation.

  • Reagents:

    • Membrane Preparations: Guinea pig brain homogenates for σ1 receptors and rat liver homogenates for σ2 receptors.

    • Radioligands: --INVALID-LINK---pentazocine for σ1 receptors and [³H]-DTG (1,3-di-o-tolylguanidine) for σ2 receptors.

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

    • Test compounds (sulfonyl piperazine analogs) at various concentrations.

    • Wash Buffer: Ice-cold 10 mM Tris-HCl, pH 7.4.

    • Scintillation Cocktail.

  • Procedure: a. Membrane homogenates are incubated with the radioligand and varying concentrations of the test compound in a 96-well plate. b. For σ2 receptor assays, a high concentration of a selective σ1 ligand (e.g., (+)-pentazocine) is often included to mask binding to σ1 sites. c. The mixture is incubated to allow binding to reach equilibrium. d. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. e. The filters are washed with ice-cold wash buffer. f. The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding. The inhibition constant (Ki) for the test compound is calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

α-Amylase Inhibition Assay

This spectrophotometric assay is used to screen for inhibitors of α-amylase, an enzyme involved in carbohydrate digestion.

  • Principle: α-amylase hydrolyzes starch to produce smaller sugars. The inhibitory activity of a compound is determined by measuring the reduction in starch hydrolysis in its presence. The remaining starch can be quantified using an iodine solution, which forms a colored complex with starch.

  • Reagents:

    • α-amylase solution (e.g., from porcine pancreas).

    • Starch solution (1% w/v) in a suitable buffer (e.g., 20 mM sodium phosphate buffer, pH 6.9 with 6.7 mM NaCl).

    • Test compounds (piperazine sulfonamide analogs) dissolved in a suitable solvent.

    • Iodine-Potassium Iodide (I₂-KI) solution.

    • Acarbose as a positive control.

  • Procedure: a. The test compound (or buffer for control) is pre-incubated with the α-amylase solution. b. The starch solution is added to initiate the enzymatic reaction. c. The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined time. d. The reaction is stopped by adding a stopping reagent (e.g., HCl). e. The I₂-KI solution is added, and the absorbance is measured at a wavelength of around 580 nm.

  • Data Analysis: The percentage of α-amylase inhibition is calculated by comparing the absorbance of the test samples with the control. The IC50 value is determined from a plot of percent inhibition versus inhibitor concentration.[3]

In Vitro Anti-Influenza Virus Activity Assay

This cell-based assay is used to evaluate the efficacy of compounds in inhibiting influenza virus replication.

  • Principle: The assay measures the reduction in viral replication in cultured cells (e.g., Madin-Darby Canine Kidney - MDCK cells) in the presence of the test compound. Viral replication can be quantified by various methods, such as plaque reduction, yield reduction, or by measuring the expression of a viral protein (e.g., nucleoprotein) via ELISA.

  • Materials:

    • MDCK cells.

    • Influenza virus stock (e.g., A/H1N1).

    • Cell culture medium (e.g., DMEM) with appropriate supplements.

    • Test compounds (sulfonyl piperazine analogs) at various concentrations.

    • Reagents for quantifying viral replication (e.g., crystal violet for plaque staining, antibodies for ELISA).

  • Procedure (Plaque Reduction Assay): a. Confluent monolayers of MDCK cells in multi-well plates are infected with a known amount of influenza virus. b. After an adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose) containing different concentrations of the test compound. c. The plates are incubated for a period sufficient for plaque formation (e.g., 2-3 days). d. The cells are then fixed and stained (e.g., with crystal violet), and the plaques (zones of cell death) are counted.

  • Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control (no compound). The EC50 (50% effective concentration) is determined from the dose-response curve.

Visualizations of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts relevant to the analysis of sulfonyl piperazine analogs.

Lipid_A_Biosynthesis_Inhibition cluster_pathway Lipid A Biosynthesis Pathway (Simplified) cluster_inhibition Inhibition by Sulfonyl Piperazine Analogs UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_acyl_GlcNAc UDP-3-acyl-GlcNAc LpxA->UDP_3_acyl_GlcNAc LpxC LpxC UDP_3_acyl_GlcNAc->LpxC UDP_3_acyl_glucosamine UDP-3-acyl-glucosamine LpxC->UDP_3_acyl_glucosamine UDP_3_acyl_GlcNAc_deacetylase UDP-3-acyl-GlcNAc deacetylase (LpxC) LpxD LpxD UDP_3_acyl_glucosamine->LpxD UDP_2_3_diacylglucosamine UDP-2,3-diacylglucosamine LpxD->UDP_2_3_diacylglucosamine LpxH LpxH UDP_2_3_diacylglucosamine->LpxH Lipid_X Lipid X LpxH->Lipid_X LpxB LpxB Lipid_X->LpxB Lipid_A_disaccharide Lipid A disaccharide LpxB->Lipid_A_disaccharide Further_modifications Further Modifications Lipid_A_disaccharide->Further_modifications Lipid_A Mature Lipid A Further_modifications->Lipid_A Sulfonyl_Piperazine Sulfonyl Piperazine Analogs Sulfonyl_Piperazine->LpxH Inhibition

Caption: Inhibition of the Lipid A biosynthesis pathway by sulfonyl piperazine analogs targeting the LpxH enzyme.

Enzyme_Inhibition_Assay_Workflow cluster_workflow General In Vitro Enzyme Inhibition Assay Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Buffer, Test Compounds) start->prepare_reagents pre_incubation Pre-incubate Enzyme with Test Compound or Vehicle Control prepare_reagents->pre_incubation initiate_reaction Initiate Reaction by adding Substrate pre_incubation->initiate_reaction incubation Incubate at Optimal Temperature initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Detection of Product or Remaining Substrate (e.g., Spectrophotometry) stop_reaction->detection data_analysis Data Analysis (% Inhibition, IC50 determination) detection->data_analysis end End data_analysis->end

Caption: A generalized workflow for an in vitro enzyme inhibition assay to evaluate the potency of test compounds.

References

Comparative Analysis of JH-Lph-28 Activity Across Escherichia coli Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the activity of JH-Lph-28, a potent inhibitor of the UDP-diacylglucosamine pyrophosphohydrolase (LpxH), across different strains of Escherichia coli. The data presented herein is compiled from published experimental findings to facilitate an objective assessment of the compound's performance and potential as a novel antibacterial agent.

Introduction to this compound

This compound is a sulfonyl piperazine-based inhibitor of LpxH, an essential enzyme in the Raetz pathway of lipid A biosynthesis in Gram-negative bacteria. Lipid A is a crucial component of the outer membrane lipopolysaccharide (LPS), and its inhibition leads to disruption of membrane integrity and bacterial cell death. This makes LpxH an attractive target for the development of new antibiotics against multidrug-resistant Gram-negative pathogens.

Data Summary

The following tables summarize the quantitative data on the inhibitory activity of this compound and related compounds against E. coli.

Table 1: In Vitro Enzymatic Inhibition of E. coli LpxH

CompoundTarget EnzymeIC50 (µM)
This compoundE. coli LpxH0.083[1]

Table 2: Minimum Inhibitory Concentration (MIC) Against E. coli Strains

CompoundE. coli StrainMIC (µg/mL)Notes
This compoundW3110 (Wild-Type)> 64No measurable activity when used alone.
This compoundW3110 (Wild-Type)0.83[1]In the presence of 10 µg/mL Polymyxin B nonapeptide (PMBN)[1]
JH-Lph-10625922 (Wild-Type)0.63A more potent pyridinyl sulfonyl piperazine LpxH inhibitor.
JH-Lph-10725922 (Wild-Type)0.31A more potent pyridinyl sulfonyl piperazine LpxH inhibitor.

Note: Direct comparative MIC data for this compound against a wide range of E. coli strains (e.g., K-12 substrains like MG1655, B strains like BL21, and pathogenic strains like O157:H7) is limited in publicly available literature. The data for JH-Lph-106 and JH-Lph-107 are included to provide context on the potential of this class of inhibitors against other wild-type E. coli strains.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for assessing the activity of LpxH inhibitors.

Lipid_A_Biosynthesis UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxA->UDP_3_O_acyl_GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcNAc_deacetylase UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxC->UDP_3_O_acyl_GlcNAc_deacetylase LpxD LpxD UDP_3_O_acyl_GlcNAc_deacetylase->LpxD UDP_diacyl_GlcN UDP-2,3-diacyl-GlcN LpxD->UDP_diacyl_GlcN LpxH LpxH Target of this compound UDP_diacyl_GlcN->LpxH LpxB LpxB UDP_diacyl_GlcN->LpxB Lipid_X Lipid X LpxH->Lipid_X Lipid_X->LpxB Lipid_A_disaccharide Lipid A disaccharide LpxB->Lipid_A_disaccharide LpxK LpxK Lipid_A_disaccharide->LpxK Lipid_IVA Lipid IVA LpxK->Lipid_IVA WaaA WaaA (KdtA) Lipid_IVA->WaaA Kdo2_Lipid_IVA Kdo2-Lipid IVA WaaA->Kdo2_Lipid_IVA LpxL LpxL Kdo2_Lipid_IVA->LpxL LpxM LpxM LpxL->LpxM Kdo2_Lipid_A Kdo2-Lipid A LpxM->Kdo2_Lipid_A Outer_Membrane Outer Membrane Biogenesis Kdo2_Lipid_A->Outer_Membrane JH_Lph_28 This compound JH_Lph_28->LpxH Inhibition

Caption: The Raetz pathway of lipid A biosynthesis in E. coli and the inhibitory action of this compound on LpxH.

Experimental_Workflow cluster_enzymatic_assay LpxH Enzymatic Inhibition Assay cluster_mic_assay Minimum Inhibitory Concentration (MIC) Assay Enzyme_Prep Purify Recombinant E. coli LpxH Assay_Reaction Incubate Enzyme, Substrate, and Inhibitor Enzyme_Prep->Assay_Reaction Substrate_Prep Prepare Substrate (UDP-diacylglucosamine) Substrate_Prep->Assay_Reaction Inhibitor_Dilution Prepare Serial Dilutions of this compound Inhibitor_Dilution->Assay_Reaction Detection Measure Product Formation (e.g., Malachite Green Assay) Assay_Reaction->Detection IC50_Calc Calculate IC50 Value Detection->IC50_Calc Strain_Culture Culture E. coli Strains (e.g., W3110, MG1655, BL21, O157:H7) Inoculum_Prep Prepare Standardized Bacterial Inoculum Strain_Culture->Inoculum_Prep Inoculation Inoculate Plate with Bacterial Suspension Inoculum_Prep->Inoculation Compound_Plate Prepare Microtiter Plate with Serial Dilutions of this compound (with/without PMBN) Compound_Plate->Inoculation Incubation Incubate at 37°C for 16-20 hours Inoculation->Incubation MIC_Determination Determine MIC (Lowest concentration with no visible growth) Incubation->MIC_Determination

Caption: General experimental workflow for determining the IC50 and MIC values of this compound.

Experimental Protocols

LpxH Enzymatic Inhibition Assay

This protocol is adapted from established methods for determining the in vitro inhibitory activity of compounds against LpxH.

  • Protein Expression and Purification: The gene encoding E. coli LpxH is cloned into an expression vector and transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). The protein is overexpressed and purified using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography to ensure high purity.

  • Assay Components:

    • Assay Buffer: 20 mM Tris-HCl (pH 8.0), 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl₂.

    • Substrate: UDP-2,3-diacylglucosamine (UDP-DAGn).

    • Enzyme: Purified recombinant E. coli LpxH.

    • Inhibitor: this compound dissolved in DMSO.

  • Reaction Setup:

    • Two reaction mixtures are prepared. Mixture A contains the assay buffer and the substrate (e.g., 100 µM final concentration). Mixture B contains the assay buffer, the enzyme (e.g., 5 ng/mL final concentration), and the desired concentration of the inhibitor.

    • Both mixtures are pre-incubated at 37°C for 10 minutes.

  • Reaction Initiation and Incubation: The reaction is initiated by adding an equal volume of Mixture B to Mixture A. The reaction is allowed to proceed at 37°C.

  • Detection of Product Formation: The amount of inorganic phosphate released from the hydrolysis of the pyrophosphate bond in the substrate is quantified. A common method is the malachite green assay, which forms a colored complex with inorganic phosphate that can be measured spectrophotometrically at ~620 nm.

  • IC50 Determination: The percent inhibition is calculated for a range of this compound concentrations. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the dose-response data to a suitable equation.

Broth Microdilution MIC Assay

This protocol follows the general guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the minimum inhibitory concentration of an antimicrobial agent.

  • Bacterial Strain Preparation: The desired E. coli strains are streaked onto a suitable agar medium (e.g., Luria-Bertani agar) and incubated overnight at 37°C to obtain isolated colonies.

  • Inoculum Preparation:

    • Several colonies are picked and suspended in a sterile saline or broth solution.

    • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.

    • The standardized suspension is then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • A stock solution of this compound in DMSO is prepared.

    • Serial two-fold dilutions of this compound are prepared in CAMHB in a 96-well microtiter plate.

    • For experiments involving a potentiator, a constant concentration of PMBN (e.g., 10 µg/mL) is added to each well.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the prepared bacterial suspension.

    • Control wells are included: a positive control (bacteria in broth without inhibitor) and a negative control (broth only).

    • The plate is incubated at 37°C for 16-20 hours in an ambient air incubator.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the bacteria. Growth is typically assessed by visual inspection for turbidity or by measuring the optical density at 600 nm (OD₆₀₀).

Discussion

The available data indicates that this compound is a potent inhibitor of the isolated E. coli LpxH enzyme, with an IC50 value in the nanomolar range. However, its whole-cell activity against wild-type E. coli is significantly hampered, likely due to the formidable outer membrane barrier and/or the presence of efflux pumps that actively remove the compound from the cell.

The dramatic increase in potency observed when this compound is co-administered with the outer membrane permeabilizer PMBN supports this hypothesis. This suggests that the intrinsic activity of this compound against its target is high, but its ability to reach the periplasmic space where LpxH resides is limited in wild-type strains.

The potent activity of the related compounds JH-Lph-106 and JH-Lph-107 against a wild-type E. coli strain without the need for a permeabilizing agent highlights the potential for further chemical modifications to this scaffold to improve outer membrane penetration and overcome efflux.

Further research is warranted to directly compare the susceptibility of a diverse panel of E. coli strains to this compound, including common laboratory workhorses and clinically relevant pathogenic isolates. Such studies would provide a more complete picture of the compound's spectrum of activity and its potential for development as a therapeutic agent. Understanding the differences in outer membrane composition and efflux pump expression among various E. coli strains could also provide valuable insights into the mechanisms of resistance and inform strategies for designing next-generation LpxH inhibitors with improved efficacy.

References

Comparative Analysis of the Antibacterial Spectrum of JH-Lph-28

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the antibacterial spectrum of the novel LpxH inhibitor, JH-Lph-28, with established antibiotic agents. The data presented is intended to offer an objective performance evaluation, supported by experimental data, to aid researchers, scientists, and drug development professionals in their assessment of this compound.

Executive Summary

This compound is a potent inhibitor of UDP-2,3-diacylglucosamine hydrolase (LpxH), a key enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria. This pathway is essential for the formation of the outer membrane, making it an attractive target for novel antibiotics. This guide details the in-vitro activity of this compound against key Gram-negative pathogens and provides a comparative analysis against a panel of standard antibiotics.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy of this compound and comparator antibiotics was determined by measuring the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. All data is presented in micrograms per milliliter (µg/mL).

OrganismThis compoundJH-Lph-33AmpicillinCiprofloxacinGentamicinMeropenem
Klebsiella pneumoniae2.8[1]1.6[1]500[2]0.06 - 8[3]≤2 - >512≤1 - ≥16[4]
Escherichia coli>64>642 - 8≤1 - >8[5]≤2 - >512≤0.12 - ≥16[4]
Escherichia coli (with PMBN)0.83[1]0.66[1]----
Pseudomonas aeruginosaNo data availableNo data available----
Staphylococcus aureusNo data availableNo data available----
Enterococcus faecalisNo data availableNo data available----

Note: The activity of this compound and JH-Lph-33 against E. coli was significantly enhanced in the presence of Polymyxin B nonapeptide (PMBN), which permeabilizes the outer membrane of Gram-negative bacteria. This suggests that the limited activity against wild-type E. coli may be due to permeability issues rather than a lack of target inhibition. Data for Gram-positive bacteria and Pseudomonas aeruginosa for this compound were not available in the reviewed literature.

Experimental Protocols

The following is a detailed methodology for the determination of the Minimum Inhibitory Concentration (MIC) via the broth microdilution method, a standard assay for assessing the antibacterial spectrum of a compound.

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible in-vitro growth of a microorganism.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial strains (e.g., Klebsiella pneumoniae, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from a fresh agar plate.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the test compound in CAMHB in the 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent.

    • Include a growth control well (bacteria in broth without the antimicrobial agent) and a sterility control well (broth only).

    • Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

    • Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.

Mandatory Visualization

Signaling Pathway: The Raetz Pathway of Lipid A Biosynthesis and LpxH Inhibition

The following diagram illustrates the Raetz pathway, the essential route for lipid A biosynthesis in most Gram-negative bacteria. The pathway highlights the enzymatic step catalyzed by LpxH, which is the target of this compound. Inhibition of LpxH disrupts the formation of the outer membrane, leading to bacterial cell death.

Raetz_Pathway cluster_enzymes Enzymatic Steps UDP_GlcNAc UDP-GlcNAc UDP_3_O_acyl_GlcNAc UDP-3-O-(R)-3-hydroxymyristoyl-GlcNAc UDP_GlcNAc->UDP_3_O_acyl_GlcNAc Acyl-ACP LpxA LpxA UDP_3_O_acyl_GlcN UDP-3-O-(R)-3-hydroxymyristoyl-GlcN UDP_3_O_acyl_GlcNAc->UDP_3_O_acyl_GlcN Acetate LpxC LpxC UDP_2_3_diacyl_GlcN UDP-2,3-diacyl-GlcN UDP_3_O_acyl_GlcN->UDP_2_3_diacyl_GlcN Acyl-ACP LpxD LpxD Lipid_X Lipid X UDP_2_3_diacyl_GlcN->Lipid_X UMP LpxH LpxH Kdo2_Lipid_IVA Kdo2-Lipid IVA Lipid_X->Kdo2_Lipid_IVA UDP-2,3-diacyl-GlcN, ATP, 2 CMP-Kdo LpxB LpxB LPS Lipopolysaccharide Kdo2_Lipid_IVA->LPS Core oligosaccharide, O-antigen WaaA WaaA Late_enzymes Late-stage enzymes JH_Lph_28 This compound JH_Lph_28->LpxH Inhibition

Caption: The Raetz pathway for lipid A biosynthesis and the inhibitory action of this compound on the LpxH enzyme.

Experimental Workflow: Broth Microdilution for MIC Determination

The following diagram outlines the key steps involved in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate prep_dilutions Prepare Serial Dilutions of Test Compound prep_dilutions->inoculate_plate incubate_plate Incubate Plate (35-37°C, 16-20h) inoculate_plate->incubate_plate read_results Visually Inspect for Growth (or measure OD600) incubate_plate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

References

Safety Operating Guide

Proper Disposal of JH-Lph-28: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides essential, step-by-step instructions for the safe handling and disposal of JH-Lph-28, synthesized from established laboratory safety protocols and hazardous waste management guidelines from regulatory bodies such as the U.S. Environmental Protection Agency (EPA).

Immediate Safety and Handling Precautions

Prior to handling, it is imperative to consult your institution's specific safety protocols and the chemical's supplier for any available handling information.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure.

  • Gloves: Nitrile or other chemically resistant gloves are mandatory.

  • Eye Protection: Safety glasses or goggles must be worn at all times.

  • Lab Coat: A fully buttoned lab coat should be worn to protect from splashes.

  • Respiratory Protection: If handling the compound in powdered form or creating aerosols, a properly fitted respirator is essential.

Engineering Controls:

  • All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The proper disposal of this compound follows the "cradle-to-grave" principle of hazardous waste management, ensuring responsible handling from the point of generation to final disposal.

Step 1: Waste Identification and Classification

Based on its nature as a potent enzyme inhibitor, this compound waste must be classified as toxic hazardous waste . This includes:

  • Unused or expired pure this compound.

  • Contaminated materials such as gloves, pipette tips, and weighing papers.

  • Solvent rinsates from cleaning contaminated glassware.

  • Solutions containing this compound.

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.

  • Solid Waste: Collect all contaminated solid materials (e.g., gloves, absorbent pads, vials) in a designated, leak-proof container lined with a chemically compatible bag.

  • Liquid Waste: Collect all liquid waste containing this compound, including unused solutions and rinsates, in a separate, clearly labeled, and sealable container.

  • Incompatible Materials: Do not mix this compound waste with other incompatible waste streams. As a sulfonylpiperazine derivative, avoid mixing with strong oxidizing agents or strong acids unless a thorough compatibility assessment has been conducted.

Step 3: Waste Container Selection and Labeling

The integrity and clear labeling of waste containers are paramount for safety and regulatory compliance.

  • Container Type: Use containers that are chemically resistant and have secure, leak-proof lids. High-density polyethylene (HDPE) containers are generally suitable for a wide range of chemical waste.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste ". The label must also include:

    • The full chemical name: "this compound Waste"

    • The primary hazard: "Toxic"

    • The date accumulation started.

    • The laboratory or generating personnel's name and contact information.

Step 4: On-Site Accumulation and Storage

Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA) .

  • Storage Location: The SAA must be in a secondary containment tray to capture any potential leaks.

  • Container Management: Keep waste containers securely closed at all times, except when adding waste.

  • Regular Inspections: Conduct and document weekly inspections of the SAA to check for leaks or container degradation.

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Request Pickup: Follow your institution's procedures to request a hazardous waste pickup.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the sanitary sewer.[1]

Quantitative Data Summary

ParameterGuidelineSource
Satellite Accumulation Area (SAA) Volume Limit Up to 55 gallons of hazardous waste.[2][3][4]
SAA Acutely Toxic Waste Limit Up to 1 quart of liquid or 1 kg of solid P-listed waste.[2]
Container Headspace Leave at least 10% headspace to allow for expansion.
Storage Time in SAA Up to one year for partially filled containers.[5]
Removal from Full SAA Container Within three days after the container becomes full.[5]

This compound Disposal Workflow

cluster_generation Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Disposal A Identify this compound Waste (Solid & Liquid) B Segregate Solid Waste (Gloves, Tips, etc.) A->B Solid C Segregate Liquid Waste (Solutions, Rinsates) A->C Liquid D Use Labeled, Compatible Solid Waste Container B->D E Use Labeled, Compatible Liquid Waste Container C->E F Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment D->F E->F G Request Pickup by Environmental Health & Safety (EHS) F->G H Final Disposal by Licensed Facility G->H

Caption: Logical workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Personal protective equipment for handling JH-Lph-28

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of JH-Lph-28, a potent sulfonylpiperazine analogue and inhibitor of UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH). Given the absence of a specific Material Safety Data Sheet (MSDS), this document is based on best practices for handling novel, potent chemical compounds in a laboratory setting.

Immediate Safety and Personal Protective Equipment (PPE)

The primary routes of exposure to this compound are inhalation, skin and eye contact, and ingestion. As a potent, novel compound, it should be handled with the utmost care, assuming high toxicity.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust be worn at all times when handling the compound. Should provide a complete seal around the eyes.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Double-gloving is advised for all handling procedures.
Body Protection Laboratory CoatA fully buttoned lab coat is mandatory.
Disposable Gown/ApronConsider for larger quantities or when there is a risk of splashing.
Respiratory Protection Fume HoodAll weighing, reconstitution, and aliquoting of this compound powder must be performed in a certified chemical fume hood.
RespiratorFor procedures with a high risk of aerosol generation, a fitted N95 or higher-level respirator should be considered.

Operational Plan: Handling and Storage

Strict adherence to standard operating procedures is crucial to minimize exposure and ensure a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. The chemical fume hood should be certified and functioning properly.

  • Weighing: Tare a sealed container within the fume hood. Carefully transfer the desired amount of this compound powder into the container using a dedicated spatula.

  • Reconstitution: Add the desired solvent to the sealed container slowly and carefully. Cap the container and mix gently until the compound is fully dissolved.

  • Aliquoting: Dispense the solution into smaller, clearly labeled vials for storage.

  • Decontamination: All surfaces and equipment that may have come into contact with this compound should be decontaminated. A suitable decontamination solution should be used (e.g., a solution of a strong oxidizing agent, followed by a thorough rinse with soap and water).

Storage:

ConditionRecommendation
Temperature Store at -20°C or -80°C for long-term stability.
Container Use tightly sealed, clearly labeled vials.
Location Store in a designated, secure area for potent compounds.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and the potential development of antimicrobial resistance[1][2].

Waste TypeDisposal Procedure
Solid Waste All contaminated solid waste (e.g., gloves, weigh paper, pipette tips) must be collected in a dedicated, sealed hazardous waste container.
Liquid Waste Unused solutions of this compound should be collected in a labeled hazardous waste container for chemical waste. Do not pour down the drain.
Contaminated Labware Reusable labware should be decontaminated with a suitable chemical inactivating agent before standard washing.

Experimental Protocol: LpxH Inhibition Assay

The following is a generalized protocol for assessing the inhibitory activity of this compound against LpxH, based on published methodologies[3].

Materials:

  • Purified LpxH enzyme

  • Substrate (e.g., UDP-2,3-diacylglucosamine)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM MgCl2, 0.01% Triton X-100)

  • This compound stock solution (in DMSO)

  • Detection reagent (e.g., malachite green-based phosphate detection kit)

  • 384-well microplates

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a microplate, add the LpxH enzyme to each well.

  • Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Allow the reaction to proceed for a specific time (e.g., 30 minutes) at 37°C.

  • Stop the reaction and add the detection reagent to measure the amount of product formed (inorganic phosphate).

  • Read the absorbance at the appropriate wavelength (e.g., 620 nm).

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Quantitative Data for this compound:

ParameterValueReference
IC50 vs. K. pneumoniae LpxH 0.11 µM[3]
IC50 vs. E. coli LpxH 0.083 µM[3]

Visualized Workflows

JH_Lph_28_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_storage Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function weigh Weigh Powder prep_hood->weigh reconstitute Reconstitute with Solvent weigh->reconstitute aliquot Aliquot Solution reconstitute->aliquot dispose_liquid Collect Liquid Waste reconstitute->dispose_liquid store Store at -20°C or -80°C aliquot->store dispose_solid Segregate Solid Waste aliquot->dispose_solid

Caption: Workflow for the safe handling of this compound.

LpxH_Inhibition_Assay_Workflow start Prepare Serial Dilution of this compound add_enzyme Add LpxH Enzyme to Microplate start->add_enzyme add_inhibitor Add this compound/Vehicle and Incubate add_enzyme->add_inhibitor add_substrate Initiate Reaction with Substrate add_inhibitor->add_substrate incubate_reaction Incubate at 37°C add_substrate->incubate_reaction stop_reaction Stop Reaction and Add Detection Reagent incubate_reaction->stop_reaction read_absorbance Read Absorbance stop_reaction->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Experimental workflow for the LpxH inhibition assay.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.